Alumina
Description
Significance and Evolution of Alumina (B75360) Research
The significance of this compound in materials science is rooted in its versatility and reliability. Its mechanical strength and hardness make it a primary choice for wear-resistant components, cutting tools, and abrasives. advceramicshub.comwundermold.com In electronics, its high electrical resistivity is invaluable for insulators and substrates. hlt.co.ukprecision-ceramics.com Furthermore, its high melting point and refractoriness are critical for applications in industrial furnaces and kilns. britannica.comwundermold.com
The evolution of this compound research traces a path from its use in traditional ceramics to its current role in cutting-edge technologies. While the refractory nature of aluminosilicates has been utilized for millennia, the 20th century brought a scientific revolution in understanding and processing these materials. britannica.com A pivotal moment in modern this compound research was the discovery in the 1960s that adding small amounts of magnesia (MgO) could suppress abnormal grain growth during sintering, leading to a translucent, dense material suitable for high-pressure sodium-vapor lamps. britannica.comtue.nl This development marked a shift towards precisely controlling microstructure to achieve desired properties. Over the past few decades, research has expanded into biomedical applications, with this compound-on-alumina sliding surfaces becoming popular for total hip replacements due to their low wear and excellent biocompatibility. nih.gov More recent research focuses on manipulating the phase structure of this compound at the nanoscale, for instance through thermal plasma processing, to unlock novel characteristics.
Scope and Objectives of Contemporary this compound Research
The scope of modern this compound research is broad, spanning the development of new synthesis methods, the enhancement of material properties, and the exploration of novel applications. A key objective is the tailoring of this compound's microstructure to meet the demands of specific, advanced applications. semanticscholar.org
Contemporary research efforts are focused on several key areas:
Porous and Nanostructured this compound: Researchers are developing reticulated porous this compound with optimized compressive strength for applications like filters and catalyst supports. mdpi.com There is also significant interest in nanoporous anodic aluminum oxide (AAO) membranes, which can serve as host systems for studying condensed matter under confinement. researchgate.net
Advanced Composites: A major goal is to overcome the inherent brittleness of ceramics. This is pursued by creating this compound-matrix composites, reinforcing them with particles like zirconia or whiskers of silicon carbide to improve toughness for applications such as industrial cutting tools. britannica.com
Transparent Ceramics: Building on earlier successes, research continues to refine processing techniques to produce highly transparent this compound. These materials have potential applications in optics, transparent armor, and high-intensity lamp envelopes. britannica.comresearchgate.net
Surface Science and Catalysis: The surface properties of gamma-alumina (γ-Al₂O₃) are being extensively studied. cam.ac.uk As a fundamental material in heterogeneous catalysis, a primary objective is to understand the role of surface hydroxyl groups and their interaction with reactants to develop more efficient catalysts for chemical production and renewable energy. cam.ac.uk
Additive Manufacturing (3D Printing): The fabrication of complex this compound components through 3D printing is a rapidly growing field. Research aims to control the porosity and microstructure of 3D-printed parts to achieve desired mechanical and physical properties. semanticscholar.org
Methodological Approaches and Interdisciplinary Contributions in this compound Research
The advancement of this compound research is driven by a combination of sophisticated synthesis, processing, and characterization methodologies, supported by interdisciplinary collaboration.
The primary industrial production method for this compound is the Bayer process , which extracts aluminum hydroxide (B78521) from bauxite (B576324) ore, followed by calcination to produce anhydrous this compound. hlt.co.ukpreciseceramic.com Beyond this, researchers employ various methods to create specialized forms of this compound.
Table 2: Selected Synthesis and Processing Methods in this compound Research
| Method | Description | Primary Application/Goal |
|---|---|---|
| Sintering | Densifying a green body (powder compact) at high temperature without melting to form a solid object. preciseceramic.commdpi.com | Production of dense ceramic parts with controlled microstructure. mdpi.com |
| Sol-Gel Process | Converts a liquid solution (sol) containing aluminum precursors into a solid gel, which is then calcined to form this compound. preciseceramic.com | Creating highly pure and homogeneous nano-sized particles and materials. preciseceramic.comresearchgate.net |
| Hydrothermal Synthesis | Reacting aluminum hydroxide with water at high temperatures and pressures in a sealed vessel. preciseceramic.com | Production of fine, crystalline this compound powders. preciseceramic.com |
| Thermal Plasma Processing | Involves melting and rapid cooling of this compound particles in a high-temperature plasma. | Controlling the phase structure and creating unique microstructures. |
Characterization is crucial for linking processing parameters to final properties. A wide range of analytical techniques is employed. For instance, Scanning Electron Microscopy (SEM) is used to visualize the microstructure, while Small-Angle Neutron Scattering (SANS) can provide quantitative information on nanoporous structures. researchgate.netResponse Surface Methodology (RSM) is a statistical approach used to optimize processing parameters, such as sintering temperature and time, to achieve maximum density. mdpi.com For probing surface interactions, particularly in catalysis research, advanced techniques like Nuclear Magnetic Resonance (NMR) are utilized. cam.ac.uk
This research is inherently interdisciplinary. Materials scientists and engineers focus on processing-microstructure-property relationships. semanticscholar.orgmdpi.comChemists play a vital role in developing novel synthesis routes like the sol-gel method and in understanding the surface chemistry of catalytic this compound. cam.ac.ukresearchgate.netPhysicists contribute to understanding the optical and electrical properties and develop advanced characterization techniques. tue.nl Furthermore, collaborations with biomedical engineers have been essential for the development of medical-grade this compound for implants. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
dialuminum;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEYBMLMFCGWSK-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O3 | |
| Record name | ALUMINUM OXIDE | |
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| Record name | ALUMINIUM OXIDE | |
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| Record name | aluminium oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_oxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1052791 | |
| Record name | Aluminum (II) oxide | |
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Molecular Weight |
101.961 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum oxide is a white odorless crystalline powder. Water insoluble. Properties (both physical and chemical) vary according to the method of preparation; different methods give different crystalline modifications. The variety formed at very high temperature is quite inert chemically. alpha-Alumina is the main component of technical grade alumina. Corundum is natural aluminum oxide. Emery is an impure crystalline variety of aluminum oxide. (NIOSH, 2022), Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, White, odorless, crystalline powder; [NIOSH], WHITE POWDER., White, odorless, crystalline powder. | |
| Record name | ALUMINUM OXIDE | |
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| Record name | Aluminum oxide (Al2O3) | |
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| Record name | ALUMINIUM OXIDE | |
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| Record name | α-ALUMINA (ALUNDUM) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | alpha-Alumina | |
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Boiling Point |
5396 °F at 760 mmHg (NIOSH, 2023), 2977 °C, 3000 °C, 5396 °F | |
| Record name | ALUMINUM OXIDE | |
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| Record name | Aluminum oxide | |
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| Record name | ALUMINIUM OXIDE | |
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| Record name | α-ALUMINA (ALUNDUM) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | alpha-Alumina | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
Insoluble (NIOSH, 2023), Difficult solubility in mineral acids and strong alkali, Insoluble in water, Solubility in water: none, Insoluble | |
| Record name | ALUMINUM OXIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Aluminum oxide | |
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| Record name | ALUMINIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | alpha-Alumina | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
4 (NIOSH, 2023) - Denser than water; will sink, Density: 3.4-4.0, Soft white powder; transforms to corundum at 1200 °C; density: 3.97 g/cu cm; insoluble in water; soluble in acid; slightly soluble in alkaline solutions /Gamma-alumina/, 3.97 g/cm³, 4, 4.0 | |
| Record name | ALUMINUM OXIDE | |
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| Record name | Aluminum oxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |
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| Record name | ALUMINIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | α-ALUMINA (ALUNDUM) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/242 | |
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| Record name | alpha-Alumina | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), Vapor pressures: 100 Pa at 2122 °C; 1 kPa at 2351 °C; 10 kPa at 2629 °C; 100 kPa at 2975 °C, 1 mm Hg at 2158 °C, 0 mmHg (approx) | |
| Record name | ALUMINUM OXIDE | |
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| Record name | Aluminum oxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | α-ALUMINA (ALUNDUM) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/242 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Sodium is the main component of the process solution and is also the largest contaminant of the product. ... Gallium is a ubiquitous component of aluminous ores. Its chemistry is similar to that of aluminum, so it accumulates in Bayer process solutions until an equilibrium is reached at about 0.2 g/L. The gallium content of Al2O3 is a linear function of the gallium concentration in the solution. ... Silicon is a component of many aluminum alloys, yet the specification for Al2O3 is less than 0.02% SiO2. ... Potassium is undesirable in the Al2O3 because it may destroy the graphite in Hall-Heroult cells by intercalation, i.e., it diffuses between the layers of the graphite structure, thus expanding its volume. Although it is soluble in Bayer solutions, there has not been a recorded instance of K2O concentrations becoming high enough to affect the Al2O3 quality.... Iron(III)oxide (Fe2O3) as an impurity in Al2O3. ... Calcium also is a common impurity. | |
| Record name | Aluminum oxide | |
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Color/Form |
White crystalline powder, White powder, balls or lumps or various mesh | |
CAS No. |
1344-28-1; 1302-74-5(corundum); 12415-34-8(emery), 1344-28-1, 39377-45-2 | |
| Record name | ALUMINUM OXIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/16127 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Aluminum oxide [NF] | |
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| Record name | Aluminum oxide, basic | |
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| Record name | Aluminum oxide (Al2O3) | |
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| Record name | Aluminium oxide | |
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| Record name | ALUMINUM OXIDE | |
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Melting Point |
3632 °F (NIOSH, 2023), 2030 °C, 2054 °C, 3632 °F | |
| Record name | ALUMINUM OXIDE | |
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| Record name | Aluminum oxide | |
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| Record name | ALUMINIUM OXIDE | |
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| Record name | α-ALUMINA (ALUNDUM) | |
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| Record name | alpha-Alumina | |
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Advanced Synthesis and Fabrication Methodologies for Alumina Based Materials
Solution-Based Precursor Synthesis Routes
Solution-based routes involve the preparation of alumina (B75360) from liquid precursors, offering excellent control over homogeneity and particle characteristics.
Sol-gel processing is a widely utilized chemical method for synthesizing metal oxide nanoparticles, including this compound, with precise control over size, shape, and composition. This technique transforms a liquid precursor solution (sol) into a solid gel network through a series of hydrolysis and condensation reactions.
Typical precursors for this compound sol-gel synthesis include metal alkoxides, such as aluminum isopropoxide, or metal salts, like aluminum nitrate (B79036). For instance, this compound nanoparticles can be synthesized by dissolving aluminum nitrate in deionized water with citric acid, followed by heating to form a yellowish sol. Alternatively, aluminum nitrate with ethanol (B145695) can serve as a precursor. The solution is typically mixed at room temperature, and then heated, often with the addition of ethanol, to facilitate gelation. The pH of the solution is a critical parameter, with values typically ranging from 2 to 5 for this compound sol formation.
After gel formation, the amorphous gel structure is dried and subsequently sintered at elevated temperatures to achieve crystalline this compound. Research indicates that γ-alumina crystalline structures can begin to form at temperatures around 800 °C, with average crystallite sizes of approximately 11.5 nm. Further sintering at higher temperatures, such as 1000 °C to 1200 °C, can lead to the formation of a mixture of γ-alumina and α-alumina, with the transformation to α-alumina occurring at around 1100 °C and above, resulting in average crystallite sizes of about 49 nm. The sol-gel method is favored for its ability to produce high-purity products at relatively low manufacturing temperatures and its cost-effectiveness.
Table 1: this compound Nanoparticle Characteristics via Sol-Gel Processing
| This compound Phase | Sintering Temperature (°C) | Average Crystallite Size (nm) |
| γ-alumina | 800 | 11.5 |
| γ- and α-mixture | 1000 | - |
| α-alumina | 1100-1200 | 49 |
Hydrothermal synthesis is an environmentally friendly and low-energy consumption method for producing high-purity, nano-sized this compound powders with controlled shapes and sizes. This single-step process typically does not require high-temperature calcination or extensive milling.
The method involves reacting aluminum hydroxide (B78521) (Al(OH)₃) with water under high temperatures and pressures in a sealed container. Precursors can include various types of aluminum hydroxides or aluminum salts like aluminum nitrate or aluminum chloride. The reaction can be conducted under either alkaline or acidic conditions at temperatures ranging from 380 °C to 435 °C and pressures between 6.9 MPa and 14.5 MPa for several days.
Hydrothermal processes are known for producing this compound powders with high phase purity (up to 100%) and chemical purity (up to 99.98%), exhibiting low aggregation levels and narrow crystallite size distributions. Primary particle sizes can range significantly, from 100 nm to 40 µm. This method allows for excellent control over morphology (e.g., spherical, cubic, fibrous, plate-like) and particle size.
Table 2: Typical Parameters and Outcomes of Hydrothermal this compound Synthesis
| Parameter/Characteristic | Range/Value |
| Temperature | 380–435 °C |
| Pressure | 6.9–14.5 MPa |
| Synthesis Duration | 1–10 days |
| Phase Purity | Up to 100% |
| Chemical Purity | 99.98% |
| Primary Particle Size | 100 nm – 40 µm |
Controlled precipitation and co-precipitation are effective methods for synthesizing this compound nanoparticles and precursors, particularly for creating ceramic composites. These techniques involve dissolving soluble salt precursors, such as aluminum sulfate (B86663) or aluminum nitrate, and then precipitating the corresponding metal hydroxides by adding a base solution like sodium hydroxide or ammonium (B1175870) hydroxide.
For instance, this compound nanoparticles can be prepared by co-precipitation using aluminum sulfate and sodium hydroxide as precursors. The process typically involves dissolving aluminum sulfate in distilled water under constant stirring, followed by the addition of sodium hydroxide solution to induce precipitation. The resulting precipitate is then washed and dried, with complete conversion of aluminum hydroxide to this compound occurring during drying, often at temperatures around 80 °C.
Key synthesis parameters, including pH, temperature, aging time, and mixing conditions, are crucial in determining the resulting material's properties. For example, co-precipitation of aluminum sulfate and sodium hydroxide has yielded this compound nanoparticles with an average crystallite size of 35 nm, exhibiting a monoclinic structure. While effective for producing nanoparticles, a challenge of this method can be controlling the particle size and size distribution.
Table 3: this compound Nanoparticle Synthesis via Co-precipitation
| Precursors | Base | Resulting Crystallite Size | Crystal Structure |
| Aluminum sulfate | Sodium hydroxide | 35 nm | Monoclinic |
| Aluminum sulfate, NaOH | NaOH | 35 nm | Monoclinic |
These two methods offer distinct advantages for producing this compound powders with specific characteristics.
Freeze-Drying for this compound Powder Production Freeze-drying, particularly vacuum freeze-drying, is a technique used to prepare nano-alumina materials with high specific surface areas. The process typically begins by preparing an inorganic aluminum salt solution, such as aluminum chloride or aluminum sulfate, which is then mixed with an organic phase to form a microemulsion system. An alkaline precipitating agent is added to this system to obtain aluminum hydroxide precipitation.
After filtering and washing, the aluminum hydroxide precipitate is pre-frozen and then vacuum freeze-dried at low temperatures, generally between -30 °C and -70 °C, for a duration of 2 to 96 hours to obtain solid aluminum hydroxide powder. This solid powder is then calcined to form nano-alumina. This method, when combined with reverse-phase microemulsion, can yield γ-alumina with good dispersion, uniform particles, and an average particle size of 5-20 nm. The resulting nano-alumina can exhibit a high specific surface area, ranging from 400-600 m²/g, and a pore volume of 1.5-2.5 cm³/g. Freeze-drying also allows for the production of porous granules with primary particle sizes below 20 nm and specific surface areas of 120-180 m²/g from aluminum sulfate solutions.
Table 4: Characteristics of this compound from Freeze-Drying
| This compound Phase | Average Particle Size (nm) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |
| γ-alumina | 5-20 | 400-600 | 1.5-2.5 |
Spray Pyrolysis for this compound Powder Production Spray pyrolysis is an aerosol synthesis method offering advantages in preparing well-defined oxide powders over conventional techniques. This method is based on the ultrasonic generation of micrometric-sized aerosol droplets from a precursor solution, followed by their decomposition at intermediate temperatures, typically between 400 °C and 800 °C.
The technique allows for control over important particle properties such as size, morphology, and chemical composition by adjusting process parameters like residence time and decomposition temperature. For instance, flame spray pyrolysis can synthesize agglomerate-free, nano-sized this compound particles with a size range of 5-30 nm (α-phase + γ-phase) and 80-100 nm (calcined α-phase) from aluminum chloride vapor. Liquid-feed flame spray pyrolysis (LF-FSP) is another variation that provides unagglomerated and often single-crystal mixed-metal oxide nanopowders with precise composition control.
Gas-Phase Deposition and Growth Techniques
Gas-phase deposition techniques are crucial for fabricating thin films and coatings with high precision and conformity.
Atomic Layer Deposition (ALD) is an advanced thin-film deposition technique that enables the creation of ultra-thin films with atomic-level thickness control. It is a subclass of chemical vapor deposition and relies on sequential, self-limiting surface reactions. This self-limiting nature ensures excellent thickness control, uniformity (typically <±2%), and highly conformal coatings, even on complex three-dimensional structures with high aspect ratios.
The ALD process typically involves a cycle of four steps repeated as many times as necessary to achieve the desired film thickness. For this compound (Al₂O₃) thin films, common precursors include trimethylaluminum (B3029685) (TMA) and an oxygen source, such as O₂ plasma or water. In the first step, the substrate is dosed with a precursor vapor (e.g., TMA), which adsorbs and reacts with the surface in a self-limiting manner. This is followed by a purging step to remove residual precursor and reaction products. Subsequently, the second precursor (e.g., O₂ plasma or water) is introduced, reacting with the adsorbed layer, also in a self-limiting fashion. Another purging step removes excess second precursor and reaction byproducts, completing one ALD cycle.
ALD can deposit high-quality this compound films at relatively low temperatures, including below 100 °C, with UV enhancement allowing deposition even at 40 °C. The growth per cycle for Al₂O₃ films prepared by thermal and plasma-enhanced ALD typically ranges from 0.108 to 0.139 nm/cycle. These low-temperature deposition capabilities are particularly beneficial for microelectronics applications and for substrates with low thermal budgets.
Table 5: Key Characteristics of this compound ALD
| Characteristic | Value/Description |
| Thickness Control | Atomic level, self-limiting reactions |
| Uniformity | <±2% typical |
| Conformality | Excellent, for high-aspect-ratio structures |
| Deposition Temperature | Low (<100 °C, 40 °C with UV enhancement) |
| Growth per Cycle | 0.108-0.139 nm/cycle |
| Common Precursors | Trimethylaluminum (TMA), O₂ plasma or water |
Chemical Vapor Deposition (CVD) of this compound Layers
Chemical Vapor Deposition (CVD) is a cost-effective process for producing high-quality this compound films by reacting a precursor vapor on a heated substrate harvard.edu. This method allows for the deposition of dense and uniform films with controlled morphology aip.org.
Precursors and Reactions: A variety of precursors are employed in CVD of this compound, each with specific advantages and challenges:
Trialkylaluminum compounds (AlR₃) : Precursors such as trimethylaluminum and triethylaluminum (B1256330) react with low concentrations of oxygen near a heated surface to deposit aluminum oxide harvard.edu. A notable disadvantage is the necessity for immediate mixing of reagents over the substrate to prevent premature reactions harvard.edu.
Aluminum isopropoxide : This precursor can yield pure this compound films reliably in High Vacuum Chemical Vapor Deposition (HV-CVD) systems, with deposition rates ranging from 1 to 50 nm/min epfl.ch. However, its vapor pressure can be difficult to regulate due to the existence of various isomeric forms, potentially leading to irreproducible deposition rates harvard.edu.
Aluminum acetylacetonate (B107027) (Al(acac)₃) : This volatile and easily prepared compound, often dissolved in ethanol, is used in Combustion-Chemical Vapor Deposition (C-CVD) researchgate.netresearchgate.net. It can produce θ-alumina at temperatures between 900–1000 °C and α-alumina at 1100 °C researchgate.netresearchgate.net.
Aluminum tri-sec-butoxide : Utilized in Direct Liquid Injection Metal Organic Chemical Vapor Deposition (DLI-MOCVD), this precursor allows for the deposition of amorphous Al₂O₃ layers at relatively low temperatures, around 370 °C scielo.org.mxresearchgate.net.
Amidoalane precursors (H₂Al{(R¹)(R²)-NC₂H₄NR³}) : These precursors are thermally stable, non-pyrophoric, and capable of producing highly pure aluminum films devoid of carbonaceous impurities google.com. They also exhibit selective deposition onto metallic or electrically conductive substrate regions google.com.
Process Conditions and Research Findings: CVD can deposit crystalline α-alumina at high substrate temperatures, typically between 1000–1100 °C aip.orgdiva-portal.org. For instance, the pyrolytic decomposition of aluminum tri-isopropoxide at 1100 °C in a cold-wall reactor can result in α-alumina layers up to 10 µm thick, exhibiting high resistivity, good adhesion, and hardness aip.org. Research indicates that lower deposition rates often lead to more desirable film properties aip.org. Critical variables for achieving uniform film growth include gas flow uniformity and the precursor transport rate aip.org. The presence of oxidizing agents can also reduce the activation energy of the deposition process epfl.ch. Furthermore, studies have shown that hydrogen sulfide (B99878) (H₂S) can influence the texture of α-Al₂O₃ coatings, inducing a change from (11 2 ¯ 0) to (0001) texture with increasing concentration mdpi.com.
This compound films produced via CVD serve as effective barriers against sodium ion diffusion, oxygen, and moisture, making them valuable in microelectronics and as corrosion-resistant coatings harvard.edu. They possess high hardness, electrical resistivity, and chemical inertness harvard.edu.
Physical Vapor Deposition (PVD) Variants for this compound Architectures
Physical Vapor Deposition (PVD) encompasses a range of vacuum-based techniques where a material is vaporized and subsequently condensed onto a substrate to form a coating substech.com. PVD this compound coatings are known for their wear resistance, corrosion protection, and thermal stability, attributed to this compound's inherent high strength and hardness substech.com. Unlike CVD, PVD processes can be conducted at lower temperatures, making them suitable for temperature-sensitive substrates diva-portal.org.
Key PVD Variants for this compound Deposition:
Sputtering (Reactive Magnetron Sputtering) : This technique is widely used for depositing wear-resistant this compound coatings substech.com. Challenges include the formation of insulating layers on targets and hysteresis effects when growing this compound in argon/oxygen gas mixtures diva-portal.org. Reactive High Power Impulse Magnetron Sputtering (HiPIMS/HPPMS) has been developed to mitigate these issues, enabling stable growth at high deposition rates and forming crystalline α-alumina films at substrate temperatures of 500–650 °C diva-portal.org. These HiPIMS-deposited coatings have demonstrated significantly improved crater wear resistance in steel turning applications diva-portal.org. The bipolar pulsed magnetron technique (BPDMS) can also address insulating layer problems, though it has primarily been successful in depositing γ-alumina diva-portal.org. Reactive pulsed PVD has also been shown to stabilize γ-Al₂O₃ on steel substrates for semi-solid melt protection scientific.net.
Electron Beam Physical Vapor Deposition (EB-PVD) : This method is considerably faster than sputtering, with typical deposition times of 20 minutes for a 6–8 µm thick this compound film compared to approximately 50 hours for sputtering substech.com. EB-PVD coatings typically exhibit a columnar structure substech.com. An interlayer of NiCrAlY is often used with EB-PVD to enhance adhesion and corrosion resistance on steel substrates mdpi.com.
Cathodic Arc Deposition (Arc PVD) : Characterized by the use of an electric arc to evaporate target materials, Arc PVD produces a highly ionized vapor, resulting in coatings that are exceptionally dense and adherent sputtertargets.net.
Plasma Spray Coating : This PVD technique employs a high-temperature plasma jet to melt and propel powdered materials (like this compound) onto a substrate substech.comsputtertargets.net. It is particularly effective for applying thick coatings over large surface areas sputtertargets.net. The properties of plasma-sprayed this compound coatings are primarily influenced by their porosity and the size of the this compound grains substech.com.
High-Speed PVD (HS-PVD) : A specialized variant of sputtering, HS-PVD utilizes hollow cathode discharge and gas flow sputtering to achieve high deposition rates, enabling the synthesis of thick α- and γ-Al₂O₃ coatings d-nb.info.
Advanced Solid-State Processing and Consolidation Techniques
Advanced solid-state processing techniques are crucial for achieving high-density, fine-grained this compound ceramics with enhanced mechanical properties. These methods often involve the application of pressure, electric fields, or both, to facilitate densification at lower temperatures or in shorter processing times compared to conventional sintering.
Spark Plasma Sintering (SPS) of Dense this compound Ceramics
Spark Plasma Sintering (SPS), also known as Pulsed Electric Current Sintering (PECS) or Field-Assisted Sintering Technique (FAST), is a highly effective method for densifying this compound ceramics azom.com. SPS allows for the achievement of higher densities at lower temperatures and with significantly shorter sintering cycles compared to conventional hot pressing azom.comresearchgate.net. This is primarily due to the rapid heating and cooling rates combined with the application of uniaxial pressure theiet.org.
Key Parameters and Research Findings:
Sintering Temperature : Rapid sintering and densification of this compound ceramics typically occur within the range of 1000–1500 °C researchgate.net. Dense this compound ceramics, achieving 99.5% theoretical density with a fine grain size of 0.5 µm, have been obtained at 1600 °C theiet.org. Furthermore, a relative density of 99.9% can be achieved through a two-step SPS process at 1500 °C lettersonmaterials.com. SPS can also produce dense ceramics at temperatures as low as 1300 °C, even with pure this compound powder or with the aid of sintering additives researchgate.net.
Applied Pressure : The application of uniaxial pressure is a critical parameter in SPS edp-open.orgresearchgate.net. For instance, a pressure of 80 MPa combined with a 3-minute dwell time at 1500 °C has been shown to result in 99.9% relative density lettersonmaterials.com.
Heating Rate : While a higher heating rate generally leads to a smaller grain size in the sintered ceramic, its effect on the final density may be negligible edp-open.orgmdpi.com.
Densification Mechanisms : Densification in this compound during SPS typically commences around 850 °C and proceeds through various regimes up to 1200 °C cambridge.org. Grain-boundary sliding, accommodated by oxygen grain-boundary diffusion, is proposed as a controlling mechanism for densification during heating and the initial stages of dwelling cambridge.org. Additives such as magnesium oxide (MgO), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂) primarily influence densification during the final stage of SPS mdpi.com.
Properties of SPS-Sintered this compound: SPS can yield this compound ceramics with enhanced mechanical properties. Vickers hardness values of 2098 kgf/mm² (approximately 20.58 GPa) and fracture toughness values of 3.61 MPa·m¹/² have been reported for spark plasma sintered this compound-mullite composites theiet.org. A two-step sintering method combining SPS and conventional sintering has been shown to achieve a flexural strength of 489.6 MPa, representing about a 19% improvement over ceramics processed solely through conventional sintering nih.gov.
Table 1: Typical Properties of SPS-Sintered this compound Ceramics
| Property | Value | Source |
| Relative Density | 99.5% (at 1600 °C) | theiet.org |
| Relative Density | 99.9% (two-step SPS at 1500 °C) | lettersonmaterials.com |
| Vickers Hardness | 2098 kgf/mm² (20.58 GPa) | theiet.org |
| Fracture Toughness | 3.61 MPa·m¹/² | theiet.org |
| Flexural Strength | 489.6 MPa (SPS + conventional sintering) | nih.gov |
| Grain Size | 0.5 µm (at 1600 °C) | theiet.org |
Pressure-Assisted Sintering (Hot Pressing, Hot Isostatic Pressing) of this compound
Pressure-assisted sintering techniques, including Hot Pressing (HP) and Hot Isostatic Pressing (HIP), are established methods for producing dense this compound ceramics with superior mechanical properties. These methods involve applying external pressure during the sintering process to aid densification.
Hot Pressing (HP): Hot pressing is a conventional method for obtaining dense this compound ceramics, often requiring high temperatures and pressures nih.gov. While effective for densification, HP can sometimes lead to intensive grain growth, which may hinder the formation of high-density structures with a fine grain size mdpi.com.
Hot Isostatic Pressing (HIP): Hot Isostatic Pressing is widely utilized to achieve fully dense this compound ceramics, frequently in conjunction with conventional sintering nih.govprecision-ceramics.com. HIP significantly enhances the mechanical properties and reliability of this compound components precision-ceramics.com. This technique is particularly effective in reducing grain size and improving wear resistance clinicalpub.com. For example, this compound compacts fabricated by HIP from powders prepared at pH 8.5 and sintered at 1650 °C demonstrated high flexural strength and fracture toughness, attributed to the formation of fine-needlelike grains within the this compound microstructure dost.gov.phdost.gov.ph. Modern this compound components, especially those used in joint replacements, are often HIPed, resulting in greater wear resistance compared to non-HIPed this compound clinicalpub.com. The grain size of high-purity this compound ceramics has been substantially reduced to below 3 µm, partly due to the widespread adoption of HIP clinicalpub.com. Commercial this compound materials like BIOLOX forte, which are HIPed, exhibit increased bending strength (650 MPa compared to 400 MPa for first-generation this compound) and higher density (3.98 g/cm³ compared to 3.94 g/cm³) clinicalpub.com. While these methods ensure excellent mechanical properties, they typically require costly equipment and can have lower sintering efficiencies compared to faster methods like SPS nih.gov.
Table 2: Properties of HIP-Fabricated this compound Ceramics (at pH 8.5, Sintered at 1650 °C)
| Property | Observation | Source |
| Flexural Strength | High, due to fine-needlelike grain formation | dost.gov.phdost.gov.ph |
| Fracture Toughness | High, due to fine-needlelike grain formation | dost.gov.phdost.gov.ph |
| Density (BIOLOX forte) | 3.98 g/cm³ | clinicalpub.com |
| Bending Strength (BIOLOX forte) | 650 MPa | clinicalpub.com |
| Grain Size | Below 3 µm (modern high-purity this compound, partly due to HIP) | clinicalpub.com |
Field-Assisted Sintering Technologies for this compound Densification
Field-Assisted Sintering Technologies (FAST) represent a class of advanced consolidation methods that utilize electric currents or fields to enhance the densification kinetics of ceramic powders. Spark Plasma Sintering (SPS) is a prominent example within this category, as discussed in detail in section 2.3.1 azom.com. The fundamental principle behind FAST is the application of an electric field, often pulsed, which can lead to localized heating, increased atomic diffusion, and enhanced particle rearrangement, thereby promoting rapid densification at lower temperatures and shorter holding times compared to conventional sintering methods azom.comresearchgate.net. The electrical effects observed in these processes are believed to play a significant role in accelerating densification researchgate.net. While specific research on other FAST variants like flash sintering or microwave sintering directly applied to this compound was not detailed in the provided search results, the general advantages of FAST, as exemplified by SPS, include the ability to achieve high densities while limiting grain growth, resulting in fine-grained microstructures with superior mechanical properties.
Additive Manufacturing (3D Printing) of this compound Structures
Additive Manufacturing (AM), commonly known as 3D printing, has revolutionized the fabrication of ceramic materials by offering unparalleled geometric flexibility and the ability to produce complex structures that are difficult or impossible to achieve with traditional methods mdpi.commdpi.comresearchgate.net. For this compound, AM enables the creation of intricate designs with precise feature sizes ranging from micrometers to millimeters researchgate.net.
Key 3D Printing Techniques for this compound:
Vat Photopolymerization (Stereolithography - SLA) : This technique involves a multi-step process: preparation of a ceramic slurry, photopolymerization shaping using light (typically UV laser) to cure successive layers, followed by debinding and sintering mdpi.com. Optimizing the ceramic slurry formulation and the subsequent debinding/sintering processes are crucial for successful fabrication mdpi.com. A high solid content, exceeding 50%, is recommended in the paste to prevent cracking during binder removal and to minimize shrinkage during sintering mdpi.com. SLA can achieve high fabrication speeds, with reports of 6000 mm/s using a 355 nm UV laser mdpi.com. Formlabs this compound 4N Resin, a high-purity SLA material, yields sintered parts with a relative density of 98.60%, a Vickers hardness of 1500 (15 GPa), a flexural strength of 400 MPa (XY plane), and a fracture toughness of 3–5 MPa√m proto3000.com. These parts can withstand maximum working temperatures up to 1500 °C proto3000.com. SLA has also been used to produce complex dentoid parts from Zirconia-Toughened this compound (ZTA) with near 100% density and mechanical properties comparable to those of conventionally shaped ZTA parts mdpi.com.
Binder Jetting : This method allows for the creation of large this compound parts, up to 30 cm, and highly complex geometries without the need for support structures concr3de.com. Binder jetting offers flexibility in achieving different densities; porous this compound with 86–99% purity can be produced using aqueous binders, while fully dense parts require particle-filled binders concr3de.com. Benefits of 3D printed porous this compound via binder jetting include a very large surface area, making it suitable for applications in catalysis and filtration, as well as excellent thermal stability and chemical inertness concr3de.com.
Material Jetting : This additive manufacturing process involves precisely dropping liquids containing ceramic nanoparticles layer by layer using print heads with thousands of inkjet nozzles ceramtec-industrial.com. This enables the creation of tiny and highly complex components with micrometre precision ceramtec-industrial.com. Material jetting of this compound offers advantages such as excellent electrical insulation, high strength, and superior corrosion and wear resistance ceramtec-industrial.com.
Direct Ink Writing (DIW) : In DIW, an this compound paste is extruded layer by layer through a nozzle tandfonline.comacs.org. The rheological properties of the paste, particularly shear-thinning behavior, are critical for successful printing tandfonline.com. Key printing parameters include printing speed and self-standing distance of the extrudate tandfonline.com. The substrate surface and chemistry also significantly influence dimensional tolerance tandfonline.com. Sintered this compound samples produced by DIW can achieve a density of 3.88 g/cc (97% of theoretical density) and a hardness of 16.5 GPa tandfonline.com. This technique is capable of preparing non-porous, thin-walled this compound ceramics with complex shapes acs.org. Optimized DIW parameters can yield this compound parts with improved strength (48.07 ± 9.53 N/mm) and a specific surface area of 185.7315 m²/g acs.org.
General Advantages of 3D Printing this compound: Additive manufacturing of this compound contributes to resource conservation and enables the production of complex 3D shapes with high accuracy researchgate.net. It also facilitates the fabrication of porous this compound ceramic lattice structures without metallization, which offers advantages such as a reduced dielectric constant, lightweight architecture, and capillary-like diffusion pathways, beneficial for applications in RF and microwave components, aerospace, and biomedical scaffolding adt-ceramic3dp.com.
Table 3: Properties of 3D Printed and Sintered this compound Ceramics
| Property | Value | Technique | Source |
| Relative Density (DPGDA monomer) | 97.5 ± 0.5% | 3D Printing (SLA) | mdpi.com |
| Vickers Hardness (DPGDA monomer) | 19.4 ± 0.8 GPa | 3D Printing (SLA) | mdpi.com |
| Fracture Toughness (DPGDA monomer) | 2.6 ± 0.27 MPa·m¹/² | 3D Printing (SLA) | mdpi.com |
| Bending Strength (DPGDA monomer) | 690 ± 54 MPa | 3D Printing (SLA) | mdpi.com |
| Relative Density (Formlabs 4N) | 98.60% | SLA | proto3000.com |
| Vickers Hardness (Formlabs 4N) | 1500 (15 GPa) | SLA | proto3000.com |
| Flex Strength (XY) (Formlabs 4N) | 400 MPa | SLA | proto3000.com |
| Fracture Toughness (Formlabs 4N) | 3-5 MPa√m | SLA | proto3000.com |
| Density (DIW) | 3.88 g/cc (97% theoretical density) | DIW | tandfonline.com |
| Hardness (DIW) | 16.5 GPa | DIW | tandfonline.com |
| Radial Crushing Strength (DIW) | 48.07 ± 9.53 N/mm (optimized parameters) | DIW | acs.org |
| Specific Surface Area (DIW) | 185.7315 m²/g (optimized parameters) | DIW | acs.org |
Template-Assisted Synthesis and Self-Assembly of this compound
Template-assisted synthesis is a powerful methodology for fabricating this compound-based materials with precisely controlled nanoscale features, offering a versatile route to otherwise unattainable nanostructures. This approach leverages pre-existing ordered structures, or "templates," to guide the formation and arrangement of materials. The inherent ability of certain materials to self-organize into ordered patterns is a cornerstone of this technique, particularly in the creation of the templates themselves. worldscientific.comresearchgate.net
Anodic Aluminum Oxide (AAO) Templates
Among the various templates, Anodic Aluminum Oxide (AAO), also known as nanoporous anodic this compound (NAA), stands out as one of the most extensively utilized due to its highly ordered, self-assembled porous structure. worldscientific.comresearchgate.netnih.govmdpi.comjwent.netrsc.orgresearchgate.netscientific.netsjsu.eduijacskros.commdpi.comresearchgate.netresearchgate.netmdpi.com AAO membranes are typically fabricated through the electrochemical oxidation of an aluminum substrate, a process known as anodization. rsc.orgscientific.netmdpi.commdpi.com
A common and highly effective method for producing well-ordered AAO templates is the two-step anodization process. researchgate.netresearchgate.netscientific.net This technique involves an initial anodization step that forms a disordered porous layer, followed by its removal. A second anodization step then proceeds on the pre-patterned aluminum surface, leading to the formation of a highly uniform array of parallel, cylindrical nanopores. researchgate.netresearchgate.netscientific.net The key to achieving highly ordered structures lies in carefully controlled anodization conditions. rsc.orgresearchgate.netmdpi.com
The morphological characteristics of AAO templates, such as pore diameter, interpore distance, and pore density, can be precisely tuned by adjusting various parameters during the anodization process. These parameters include the applied voltage, the type and concentration of the electrolyte, and the temperature. rsc.orgresearchgate.netmdpi.comresearchgate.netmdpi.com For instance, pore diameters can range from 8–10 nm to several hundred nanometers, while interpore distances can vary from approximately 63–65 nm to 1.4–2.0 µm. rsc.org Pore-widening steps, often performed in phosphoric acid, can further adjust the pore diameter. researchgate.net
The following table illustrates typical pore characteristics achieved with different anodization conditions:
| Electrolyte | Applied Voltage (V) | Pore Diameter (nm) | Interpore Distance (nm) | Reference |
| Sulfuric Acid | 15 | 20-30 | 40 | scientific.net |
| Sulfuric Acid | 20-25 | 18-20 | - | mdpi.com |
| Oxalic Acid | ~40 | - | ~105-115 | researchgate.netsjsu.edu |
| Oxalic Acid | ~70 | ~70 | - | mdpi.com |
| Phosphoric Acid | 160-200 | 180-220 | - | mdpi.comresearchgate.net |
Methods of this compound-Based Material Fabrication using Templates
AAO templates serve as molds for the growth of various nanostructured materials through several deposition techniques:
Sol-Gel Deposition : This method involves filling the pores of the template with a sol (a colloidal suspension) which then gels and is subsequently processed (e.g., calcined) to form the desired material. mdpi.comsjsu.eduresearchgate.net For example, uniform Lu2O3:Eu3+ nanowire arrays have been successfully prepared using the sol-gel process within AAO templates, yielding homogeneous, highly ordered, and dense nanowires with diameters defined by the template (e.g., ~300 nm). mdpi.com A modified sol-gel technique has also been developed to continuously vary pore diameters by coating pore walls with silanes like 3-aminopropyltriethoxysilane (B1664141) (APTES), allowing for greater control over the extent of silane (B1218182) polymerization by limiting water content. acs.org This approach has been used to grow bismuth telluride nanowires with smaller diameters in modified templates. acs.org
Electrodeposition/Electroplating : This electrochemical technique is widely employed to deposit metals and metal oxides within the pores of AAO templates. nih.govijacskros.commdpi.com By controlling deposition conditions, various morphologies such as nanowires and nanotubes can be obtained. mdpi.com Examples include the fabrication of palladium (Pd), cobalt (Co), and PdCo alloy nanowires and nanotubes, as well as nickel (Ni) and gold (Au) nanodots. ijacskros.commdpi.comoup.com
Chemical Vapor Deposition (CVD) : CVD methods are used to grow various nanostructures, including carbon nanotubes (CNTs), within porous this compound templates. nih.govijacskros.comresearchgate.net
Hydrothermal Synthesis : This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures within the template pores. It has been successfully used to synthesize tin oxide nanostructures, including nanowires, nanotubes, and nanoparticles, by using nanoporous this compound templates with different surfactants. jwent.netjwent.net
Other Techniques : Additional methods include dip filling nih.govijacskros.com, physical vapor deposition (PVD) for creating nanodots ijacskros.com, ion-encountering reactions nih.gov, and pressure injection for nanowire arrays mdpi.com.
Self-Assembly Beyond Template Formation
Beyond the self-assembly inherent in the formation of AAO templates, further self-assembly phenomena can be observed or induced in this compound-based nanostructures. For instance, this compound nanowires can be self-assembled into controllable micro-patterns using techniques like laser-assisted solvent spreading. rsc.org In this process, a sodium hydroxide (NaOH) solution can chemically etch the AAO template into this compound nanowires and simultaneously self-assemble them into micro-patterns through capillary forces. rsc.org Furthermore, electrostatic assembly has been demonstrated for guiding this compound nanoparticles into micro-patterns on nanocrystalline thin films. cuni.cz
Microstructure, Nanostructure, and Defect Engineering in Alumina Research
Grain Boundary Engineering and Interfacial Phenomena in Alumina (B75360)
Grain boundaries are critical interfaces in polycrystalline this compound, significantly influencing its mechanical, electrical, and thermal properties. Grain boundary engineering involves controlling the structure and chemistry of these interfaces to optimize material performance. Research has shown that the segregation of dopant ions to grain boundaries can profoundly affect this compound's behavior. For instance, the segregation of oversized dopant ions, such as Yttrium (Y), to grain boundaries in Al₂O₃ can hinder grain-boundary diffusion, thereby reducing the tensile creep rate by several orders of magnitude researchgate.net. This "site-blocking" effect, particularly with Yttrium ions, is attributed to their larger size researchgate.net.
The addition of minor amounts of Magnesium oxide (MgO) or Nickel(II) oxide (NiO) to Al₂O₃ is known to inhibit grain growth during sintering, allowing the densification process to proceed to theoretical density by maintaining a high diffusion flux of vacancies from pores to grain boundaries kaust.edu.sa. This inhibition is achieved by the segregation of the solute at the grain boundaries, which decreases grain-boundary mobility kaust.edu.sa. Studies have also indicated that Yttrium and Zirconium (Zr) segregate to grain boundaries in this compound, with Yttrium segregation affecting grain boundary diffusivity aip.org. Even a small concentration of Yttrium oxide (Y₂O₃), such as 1000 ppm, can significantly delay densification and increase the activation energy for densification in Al₂O₃ aip.org.
Codoping strategies have shown further benefits. For example, Neodymium (Nd) and Zirconium (Zr) codoped this compound exhibits enhanced creep resistance compared to singly doped this compound due to the cosegregation of both dopants researchgate.net. Similarly, codoping with Yttrium and Lanthanum (La), Yttrium and Magnesium (Mg), or Lanthanum and Magnesium can lead to better transparency in polycrystalline this compound by increasing the configurational entropy of segregation, making more energetically favorable sites available for two dopants at the grain boundaries tandfonline.com.
Control of Porosity and Pore Structure in this compound Ceramics and Scaffolds
Controlling porosity and pore structure is vital for tailoring the properties of this compound ceramics and scaffolds for specific applications, such as lightweight structural components, filters, thermal insulators, and bone regeneration scaffolds nih.govcore.ac.uk. The characteristics of porous structures, including porosity, pore size, geometry, interconnectivity, and distribution, are key determinants of their function nih.gov.
Various methods are employed to control porosity:
Starch Consolidation Forming: In this method, the porosity and pore size distribution are closely related to the particle size and swelling properties of starch. By adding different modified starches to this compound slurry, materials with ultimate porosities between 22.7% and 68.7% and average pore sizes varying from 10 to 40 µm can be obtained acs.org.
Direct Foaming: Environmentally friendly direct foaming methods, often using egg white protein as a binder and foaming agent, can produce porous this compound ceramics with interconnected pores of a few hundred micrometers and pore windows of approximately 50 µm tandfonline.com. The compressive strength can reach up to 100 MPa depending on porosity tandfonline.com. Another approach involves using aluminum hydroxide (B78521) (Al(OH)₃) as a starting material, where macropores are created by foaming, and subsequent sintering transforms Al(OH)₃ into this compound, creating additional porosity in the strut walls without templates core.ac.uk.
Sol-Gel Method: This approach can be used to modify pore size and structure. For example, the addition of boron oxide (B₂O₃) can reduce the average pore diameter, and surfactants can further transform mesoporous matrices into microporous ones (pore diameter < 2 nm) casinoqmc.netnih.gov.
Self-Assembly and Freeze Drying: An innovative approach involves tailoring the Derjaguin-Landau-Verwey-Overbeek (DLVO) interaction energy to induce weak assembly of this compound particles in a dilute slurry, which is then preserved via freeze drying. This can result in homogeneously interconnected and hierarchical open pores, stable even at high temperatures, with significantly higher open porosity compared to un-assembled counterparts after sintering rsc.org.
The ability to tune porosity and pore size makes porous this compound highly suitable for bone tissue engineering scaffolds, where macropores facilitate bone ingrowth and micropores in ceramic walls stimulate bone regeneration nih.govtandfonline.comaps.orgarxiv.org.
Crystallographic Orientation and Anisotropy in this compound Materials
Crystallographic orientation, or texture, significantly impacts the anisotropic properties of this compound, such as mechanical strength and electrical conductivity. Developing textured ceramics is a key strategy for enhancing these properties researchgate.net.
Methods for achieving controlled crystallographic orientation include:
Slip-Casting under High Magnetic Fields: This technique is effective for feeble magnetic ceramics like α-Al₂O₃, which, despite its small diamagnetic susceptibility, can be oriented by a strong magnetic field researchgate.netwhiterose.ac.uk. The orientation energy of this compound particles in a high magnetic field can exceed thermal energy, leading to texture development researchgate.net. Studies have shown that slip-casting under a high magnetic field followed by sintering can produce a pronounced (00l) texture, with the (001) pole parallel to the slip-casting direction whiterose.ac.uk. Increasing sintering temperature enhances texture strength and sharpens the c-axis distribution whiterose.ac.uk.
Templated Grain Growth (TGG): This method utilizes anisotropic crystal growth to develop textured microstructures. By incorporating platelet-shaped α-Al₂O₃ particles into a fine-grained this compound matrix, texture can be templated through anisotropic grain growth whiterose.ac.ukrsc.org. The presence of a liquid phase, such as Calcium oxide (CaO) and Silicon dioxide (SiO₂), can create favorable thermodynamic and kinetic conditions for anisotropic grain growth and grain reorientation during sintering whiterose.ac.ukrsc.org. Important criteria for TGG include anisotropic crystal structure and growth, a high thermodynamic driving force for template grain growth, and modification of diffusion to continuously supply material to the anisotropically growing template grains whiterose.ac.ukrsc.org.
Laser surface modification of this compound ceramics can also induce crystallographic and morphological textures, with the formation of equilibrium α-alumina assisted by catalytic sites from the substrate researchgate.net. The development of strong texture can be correlated with the formation of highly faceted surface grains researchgate.net.
Defect Chemistry, Non-Stoichiometry, and Doping Mechanisms in this compound Systems
The defect chemistry of this compound, encompassing intrinsic point defects, non-stoichiometry, and doping mechanisms, plays a crucial role in determining its electrical, optical, and mechanical properties.
Intrinsic Point Defects: In α-Al₂O₃, dominant intrinsic point defects include oxygen vacancies (V_O), aluminum vacancies (V_Al), and aluminum interstitials (Al_i) researchgate.netmdpi.com. These defects often exist in their fully ionized states americanglassresearch.com. Schottky defects, which involve the formation of two Al³⁺ vacancies and three O²⁻ vacancies, are generally considered dominant in bulk Al₂O₃ americanglassresearch.com. In amorphous Al₂O₃, while oxygen vacancies and interstitials can occur, structural rearrangements tend to delocalize their associated defect levels aip.org. Hydrogenated aluminum vacancy defects are also energetically favorable under oxygen-rich conditions epa.gov. The formation energies of these defects influence their concentrations and impact material properties researchgate.net.
Non-Stoichiometry: this compound can exhibit slight deviations from its ideal stoichiometric composition (Al₂O₃), typically as Al₂O₃₋ₓ where x is a small value (e.g., < 0.01) acs.org. While this non-stoichiometry can lead to changes in optical properties, such as color, it generally does not significantly alter the material's service properties for high-temperature applications like crucibles acs.org. In amorphous this compound, an imbalance of oxygen can result in a non-stoichiometric compound where oxygen is present as O²⁻ ions aip.org. The effect of non-stoichiometry on structural stability is material-dependent acs.org.
Doping Mechanisms and Charge Compensation: Doping this compound with aliovalent ions introduces defects to maintain charge neutrality, a process known as charge compensation.
Magnesium (Mg) Doping: When Mg²⁺ is introduced into the Al₂O₃ lattice, it typically substitutes for Al³⁺. To compensate for the charge difference, oxygen vacancies are created, leading to oxide ion conductivity iucr.orgcore.ac.uk.
Co-doping (Mg and Silicon (Si)): In Mg and Si co-doped this compound, the self-compensation mechanism leads to the direct replacement of Al³⁺ by Mg²⁺ and Si⁴⁺. This reduces the number of oxygen ion vacancies and consequently lowers oxide ion conductivity and p-type electronic conductivity iucr.orgcore.ac.uk.
Copper (Cu) Doping: In amorphous mesoporous this compound, Cu doping involves lattice distortion, metal distribution, and charge compensation. Doped Cu atoms preferentially occupy penta-coordinated sites and coexist with intrinsic defects, with their most stable structures formed by balancing these factors, local structure, doping concentration, and chemical environment acs.org.
These defect engineering strategies are critical for fine-tuning the electrical, optical, and mechanical performance of this compound for diverse applications.
Design and Fabrication of this compound Nanomaterials
The ability to synthesize this compound in nanoscale forms, such as nanoparticles, nanofibers, nanotubes, and nanosheets, opens up new avenues for advanced materials with unique properties stemming from quantum confinement effects and high surface-to-volume ratios.
This compound nanoparticles (nano-alumina) are synthesized using various chemical and physical routes, allowing for control over their size, morphology, and crystalline phase.
Flame Synthesis: Direct Injection Flame Synthesis (DIFS) is an economical method for producing highly crystalline nano-alumina particles with controlled size and stoichiometry. For example, spherical nano-alumina particles with a crystallite size of 36 nm and a radius of 24 nm have been synthesized using this method acs.org.
Hydrothermal Synthesis: This method involves reactions in aqueous solutions under high pressure and temperature. It is a versatile route for producing this compound nanoparticles, often resulting in high purity and good compositional homogeneity epa.goviucr.orgacs.orgrsc.org.
Sol-Gel Method: The sol-gel process is widely used due to its versatility, ability to produce high-purity materials, and energy savings from lower processing temperatures. It involves the phase transformation of a sol obtained from metallic alkoxides or organometallic precursors epa.goviucr.orgrsc.org. This compound nanoparticles can be synthesized from precursors like aluminum chloride (AlCl₃) or aluminum nitrate (B79036) (Al(NO₃)₃·9H₂O) solutions iucr.orgresearchgate.netresearchgate.net.
Chemical Vapor Deposition (CVD): This technique is also employed for the synthesis of this compound nanoparticles iucr.orgacs.org.
Laser Ablation: Pulsed laser ablation of aluminum targets in various liquid media (e.g., ethanol (B145695), acetone) can produce this compound nanoparticles, with acetone (B3395972) leading to finer particles (mean diameter of 30 nm) and narrower size distribution iucr.orgresearchgate.net.
Mechanochemical Synthesis: This solid-phase technique involves ball milling and mechanochemical reactions, for instance, between lithium (Li) or sodium (Na) metal and aluminum chloride (AlCl₃) to produce aluminum nanoparticles embedded in a salt byproduct, which can then be washed to yield unoxidized aluminum nanoparticles researchgate.net.
Precipitation: This method relies on the precursors of precipitation synthesis reactions to form nano-alumina precipitates rsc.org.
Biological Methods (Green Synthesis): Utilizing plant extracts (e.g., Syzygium Aromaticum, Origanum Vulgare, Cymbopogon Citratus) offers an eco-friendly and cost-effective route for synthesizing this compound nanoparticles without requiring high pressure, energy, temperature, or toxic chemicals researchgate.net.
This compound Quantum Dots (QDs) Synthesis: While this compound is typically an insulator, research has shown the synthesis of alpha-Al₂O₃ quantum dots that exhibit semiconducting behavior.
Low-Temperature Sol-Gel Chemical Route: Alpha-Al₂O₃ QDs with a direct band gap of approximately 3.6 eV have been synthesized by reacting aluminum nitrate and hexamethylenetetramine in an aqueous medium rsc.org. This reduced band gap compared to bulk this compound (around 8.7 eV) is attributed to surface defects and sub-energy levels within the band gap rsc.org.
Role in Other QDs: this compound is also crucial as a protective or structural component in other quantum dot systems. For example, ultrathin recombination barrier layers of Al₂O₃ deposited by atomic layer deposition (ALD) can improve the performance of Cadmium Sulfide (B99878) (CdS) quantum dot-sensitized solar cells by suppressing dark current and increasing electron lifetimes kaust.edu.sanih.gov. Al₂O₃ matrices are also used to form 3D lattices of core/shell Germanium (Ge)/Manganese (Mn) quantum dots, where the this compound matrix ensures a narrower size distribution and controlled separation of QDs, enhancing their optical and electrical properties researchgate.net. Al₂O₃ capping layers are also employed for Lead Sulfide (PbS) quantum dot photoconductors to enhance stability.
The fabrication of one- and two-dimensional this compound nanostructures enables the development of materials with tailored properties for diverse applications.
This compound Nanofibers:
Electrospinning: This is a prominent method for fabricating this compound nanofibers. Precursor solutions, such as aluminum nitrate/polyvinylpyrrolidone (PVP) core.ac.uk, aluminum isopropoxide/polyvinyl alcohol (PVA) mdpi.com, or aluminum nitrate/polyacrylonitrile (PAN), are electrospun, followed by calcination to remove polymers and form the ceramic phase. Nanofibers with diameters ranging from 30 to 378 nm composed of α-Al₂O₃ or γ-Al₂O₃ can be obtained depending on the calcination temperature mdpi.comcore.ac.uk. Hollow structures with porous external surfaces can also be fabricated.
Solution Blow Spinning: This technique offers high efficiency in producing this compound nanofibers, which can be heat-treated to transform into γ-Al₂O₃ and α-Al₂O₃.
This compound Nanotubes:
Hydrothermal Method: This is a common route for synthesizing γ-Al₂O₃ nanotubes. Precursors like aluminum nitrate nonahydrate are reacted in the presence of surfactants such as Cetyltrimethylammonium bromide (CTAB) or Sodium dodecyl sulfonate (SDS). This method avoids organic solvents and allows for synthesis at lower temperatures. The resulting nanotubes can have outer diameters from 6 to 8 nm and lengths up to 200 nm.
Calcination of Polymer Composite Materials: Al₂O₃ nanotubes can be synthesized by the calcination of polymer composite materials formed via the simultaneous curing of furfuryl alcohol and polymerization of aluminum isopropoxide. These nanotubes are typically 1–2 µm in length, with outer diameters of 30–70 nm and wall thicknesses of approximately 10 nm acs.org.
Anodization of Porous Anodic this compound (PAA) Templates: this compound nanotubes and nanowire arrays can be produced from highly ordered PAA templates by etching in phosphoric acid and subsequent thermal treatment. This method is practical due to its controllability, efficiency, and low cost, allowing for the fabrication of nanostructures from bulk aluminum.
This compound Nanosheets:
Duplicating Graphene Oxide: Ultrathin 2D aluminum oxide nanosheets can be prepared by depositing an amorphous precursor of aluminum hydroxide onto graphene oxide sheets, followed by calcination to convert it into 2D-Al₂O₃ nanosheets while removing the graphene oxide americanglassresearch.com. These nanosheets exhibit large specific surface areas americanglassresearch.com.
Hydrothermal with Supercritical CO₂: γ-Al₂O₃ nanosheets can be obtained via a simple hydrothermal route in the presence of supercritical carbon dioxide, which is beneficial for synthesizing ultrafine and uniform materials due to its unique properties.
Sol-Gel with Supercritical Ethanol Drying: Hexagonal sheet γ-Al₂O₃ nanoparticles with diameters around 8.48 nm have been successfully prepared via a sol-gel process followed by drying in supercritical ethanol.
Glucose-Assisted Hydrothermal Approach: Novel peony-like pentahedral aluminum(III)-enriched this compound nanosheets have been prepared using this facile method, where glucose acts as a coordination-modulating, isolating, and structure-directing agent.
These advanced fabrication techniques enable the creation of this compound nanomaterials with tailored morphologies and properties, expanding their potential for various high-tech applications.
Advanced Characterization Techniques for Alumina Research
Spectroscopic Analysis of Alumina (B75360) Surfaces and Bulk
Spectroscopic techniques provide detailed information about the chemical composition, bonding environments, and electronic structures of this compound, both at its surface and within its bulk.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical or oxidation states of elements present in the outermost 2 to 10 nanometers of a material americanelements.comscribd.com. It can detect all elements except hydrogen and helium, with a typical detection limit of about 0.3 atomic percent scribd.com.
In this compound research, XPS is widely applied to assess the thickness of oxide layers, analyze surface composition and bonding, and identify surface contaminants or functional groups americanelements.comscribd.com. For instance, XPS can distinguish between metallic aluminum and its oxidized states, with the aluminum 2p peak for metallic aluminum typically appearing at 73.7 eV and for the overlying oxide layer (oxidized metal) at 75.4 eV americanelements.comnih.gov. This capability is critical for studying the oxidation behavior of aluminum surfaces nih.gov. Furthermore, XPS is instrumental in characterizing the oxidation and reduction behavior of this compound-supported catalysts, such as chromium oxide (CrOx) and cobalt-nickel-molybdenum sulfide (B99878) (Co(Ni)MoS), providing quantitative information on the chemical states of active components and their changes upon exposure to different environments periodic-table.iolibretexts.org.
Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique often integrated into a Transmission Electron Microscope (TEM) nih.govfishersci.com. It operates by analyzing the energy lost by fast electrons as they pass through a sample, providing insights into the electronic structure, chemical composition, and elemental distribution at a high spatial resolution, often down to the atomic scale nih.govfishersci.comamericanelements.comwikipedia.org.
EELS is particularly effective for chemical mapping, allowing researchers to visualize the spatial distribution of specific elements within this compound-containing materials, such as aluminum, iron, and manganese in aluminum alloys nih.gov. Beyond elemental identification, EELS can probe site- and momentum-projected empty states in the conduction band, which can be associated with anti-bonding orbitals americanelements.com. The technique also enables the detection of variations in the spectral fine structure, known as Energy-Loss Near-Edge Structure (ELNES), which provides information about the electronic state and local atomic coordination americanelements.comamericanelements.com. This makes EELS a valuable tool for elucidating nanostructures and electronic orbital visualization in solids americanelements.comamericanelements.com.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, is a highly sensitive technique for investigating the local structure of materials, making it well-suited for studying both crystalline and disordered this compound systems tech-publish.com. Its ability to tolerate long-range disorder allows for detailed characterization of this compound's surface and bulk properties tech-publish.com.
In this compound research, 27Al Magic-Angle Spinning (MAS) NMR is frequently employed to characterize the various coordination environments of aluminum atoms, including octahedral (AlO₆), tetrahedral (AlO₄), and sometimes five-coordinate (AlO₅) sites nih.govwikipedia.org. This is crucial for understanding the structural evolution during thermal transformations of this compound hydrates, such as boehmite and pseudoboehmite, into different transition this compound phases (γ, δ, θ) and ultimately alpha-alumina (corundum) nih.govguidechem.com. For instance, 27Al MAS NMR spectra of γ-alumina can reveal surface octahedral sites at approximately 3.0 ppm and tetrahedral sites around -62.0 ppm (relative to Al(NO₃)₃·xH₂O) wikipedia.org. NMR also aids in quantifying newly formed aluminosilicate (B74896) phases in weathered systems nih.gov and has been explored for in situ and operando investigations of catalytic processes by characterizing advanced porous catalyst supports like hollow this compound spheres uni.lu.
Raman and Infrared (IR) spectroscopy are complementary vibrational spectroscopic techniques that provide information on the molecular vibrations within a material, enabling phase identification and detailed bonding analysis.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecules, which corresponds to changes in molecular vibrational energy uni.lu. This technique is useful for identifying functional groups, bond lengths, and bond angles, and can detect both crystalline and amorphous phases uni.lu. For this compound, IR spectroscopy is used to identify various phases, such as boehmite and gamma-alumina, by observing characteristic vibrational bands periodic-table.io. For example, the broad band in the 3300–3500 cm⁻¹ range is assigned to -OH stretching vibrations due to hydrogen bonding, while a peak at 1635 cm⁻¹ is attributed to the bending mode of water molecules periodic-table.io. It can also reveal insights into hydrogen bonding of water molecules at this compound/water interfaces and analyze surface hydroxyl groups mouldfly.comuni.lu. Specific bands near 550 cm⁻¹ are associated with AlO₆ stretching and 855 cm⁻¹ with Al-O-H bending uni.lu.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of light, providing a unique vibrational fingerprint of the material wikipedia.org. It is particularly useful for characterizing the host this compound structure and identifying dopants or impurities within it wikipedia.org. For example, Raman spectroscopy can characterize corundum (α-Al₂O₃) and detect chromium impurities in rubies, which exhibit distinct photoluminescence peaks at 693.1 nm and 694.5 nm wikipedia.org. The technique is also employed to study phase transformations in this compound, such as the conversion of boehmite to corundum through various metastable transition phases (γ, δ, θ-Al₂O₃) guidechem.comtech-publish.com. Furthermore, in situ Raman spectroscopy is used to determine the molecular structures of surface metal oxide overlayers (e.g., molybdenum, tungsten, vanadium oxides) supported on γ-alumina, providing information on their thermal behavior and the this compound support phases uni.lufishersci.com.
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopies are optical techniques that provide information about the electronic transitions and defect states within this compound.
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which corresponds to electronic transitions within the material americanelements.com. It is a versatile method for quantitative analysis and characterization of various materials, including solid catalysts americanelements.com. For this compound, UV-Vis spectroscopy has been successfully applied to detect and characterize this compound nanoparticles (Al₂O₃-NPs), with typical absorption peaks appearing between 200 and 300 nm, such as at 207 nm, 268 nm, or 272 nm, depending on the synthesis and morphology wikipedia.org. This technique is also used in dissolution studies of aluminum alloys, where changes in absorbance can indicate the formation of complexes in solution americanelements.com.
Photoluminescence (PL) Spectroscopy: PL spectroscopy involves exciting a material with light and then detecting the emitted light as electrons relax from higher to lower energy states wikipedia.org. The emitted light's wavelength and intensity provide insights into electronic structure, intrinsic defects, and impurities wikipedia.orgnih.govnih.gov. In this compound, PL emission has been investigated from various forms, including anodic aluminum oxide (AAO) films. For instance, AAO films can exhibit blue PL emission with a center wavelength of approximately 410 to 420 nm under 265 nm UV irradiation, or a range of 375–450 nm for 250 nm excitation. PL is also used to study anion-defective this compound, where emission bands at 3 eV and 3.8 eV can be attributed to F and F+ centers nih.gov. Furthermore, PL oscillations in porous this compound films can be analyzed to nondestructively measure film thickness and refractive index with high resolution. The presence of transition metal impurities, such as chromium in corundum, can lead to characteristic PL peaks (e.g., 693.1 nm and 694.5 nm in rubies), which are indicative of strain in the crystal wikipedia.org.
Table 1: Representative Spectroscopic Data for this compound Characterization
| Technique | Analyte/Feature | Typical Observation/Value | Citation |
| XPS | Al 2p (metallic Al) | ~73.7 eV | americanelements.com |
| Al 2p (oxidized Al) | ~75.4 eV | americanelements.com | |
| NMR (²⁷Al) | AlO₆ (octahedral, surface) | ~3.0 ppm (relative to Al(NO₃)₃·xH₂O) | wikipedia.org |
| AlO₄ (tetrahedral, surface) | ~-62.0 ppm (relative to Al(NO₃)₃·xH₂O) | wikipedia.org | |
| IR | -OH stretching (hydrogen bonded) | 3300–3500 cm⁻¹ | periodic-table.io |
| H₂O bending | 1635 cm⁻¹ | periodic-table.io | |
| AlO₆ stretching | ~550 cm⁻¹ | uni.lu | |
| Al-O-H bending | ~855 cm⁻¹ | uni.lu | |
| UV-Vis | Al₂O₃-NPs absorption | 200–300 nm (e.g., 207 nm, 268 nm, 272 nm) | wikipedia.org |
| PL | AAO blue emission (265 nm exc.) | 410–420 nm | |
| F, F⁺ centers (α-Al₂O₃) | 3 eV and 3.8 eV | nih.gov | |
| Cr impurities in ruby | 693.1 nm and 694.5 nm | wikipedia.org |
Electron Microscopy for Microstructural and Nanostructural Elucidation
Electron microscopy techniques are indispensable for direct visualization of the morphology, microstructure, and nanostructure of this compound, providing critical insights into its physical characteristics and defect structures.
Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Field Emission Scanning Electron Microscopy (FESEM), and High-Resolution Transmission Electron Microscopy (HRTEM) offer detailed images of this compound's surface topography, internal grain structure, and atomic-level arrangements guidechem.comnih.gov. These methods are crucial for analyzing morphological alterations and obtaining crystallographic information even at the lattice scale nih.gov.
In this compound research, electron microscopy is used to elucidate phenomena such as grain refinement and phase transformations, for example, observing the systematic evolution of different crystalline phases (α and γ) from amorphous this compound with increasing annealing temperature nih.gov. It also helps in identifying and characterizing microstructural defects like stacking faults or amorphous regions that can disrupt crystal lattice symmetry. For instance, TEM has been used to analyze the morphology of nanostructured boehmite, revealing the formation of nanoribbons and nanorods, and tracking their transformation to γ-Al₂O₃ while preserving their original morphologies after thermal treatment guidechem.com. Electron microscopy is also vital for characterizing the structural integrity and porosity of advanced this compound forms, such as hollow this compound spheres, confirming their phase (e.g., η-Al₂O₃), high surface area, and stable hollow geometry uni.lu. Furthermore, TEM is employed in densification studies of nanostructured this compound to observe microstructural evolution and pore size changes at different stages of heat treatment.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Atomic Structure
Transmission Electron Microscopy (TEM) and particularly High-Resolution TEM (HRTEM) are indispensable tools for probing the atomic structure of this compound, especially focusing on defects and interfaces. HRTEM enables the direct visualization of atomic arrangements, providing critical information about grain boundaries and dislocations within this compound ceramics.
Research has successfully employed HRTEM to characterize the core structure of dislocations in this compound, such as the b = 1/3 <11-20> edge dislocations associated with basal slip semanticscholar.org. Studies involving this compound bicrystals, fabricated with specific low-angle grain boundaries, have utilized TEM to systematically investigate their dislocation structures semanticscholar.org. For instance, investigations into Σ7 and Σ21 tilt grain boundaries in this compound bicrystals have revealed their intricate atomic structures, often exhibiting asymmetric core configurations researchgate.net. The synergistic application of HRTEM with atomistic calculations further enhances the understanding of defect structures by providing complementary three-dimensional information cambridge.org.
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) and Electron Backscatter Diffraction (EBSD)
Scanning Electron Microscopy (SEM) offers detailed imaging of the surface morphology and microstructure of this compound. When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM becomes a powerful tool for elemental analysis and mapping. EDS can generate elemental distribution maps ranging from a few micrometers to approximately 1 millimeter in scale, and can provide qualitative elemental information for features as small as 100 nanometers innovaltec.com. Utilizing low accelerating voltages in EDX can be particularly effective in revealing fine details of the outermost surface layers of aluminum and its oxides innovaltec.com.
While SEM and EDS are widely applied for microstructural and compositional analysis of this compound, Electron Backscatter Diffraction (EBSD) extends these capabilities by providing crystallographic information, including grain orientation, phase distribution, and grain boundary character. Although specific detailed research findings for EBSD on this compound for phase distribution were not explicitly detailed in the provided search results, its general application in materials science for crystallographic analysis underscores its relevance for comprehensive this compound characterization.
Aberration-Corrected Electron Microscopy for Atomic Resolution Imaging
Aberration-corrected (AC) electron microscopy, particularly Scanning Transmission Electron Microscopy (STEM), represents a significant advancement in achieving atomic-resolution imaging of this compound. This technique overcomes the limitations of conventional HRTEM, such as the masking effect of diffraction contrast within defect cores, allowing for a more precise and detailed analysis of atomic structures and defects with minimal electron dose oup.com.
The implementation of aberration correctors has dramatically enhanced the ability to image individual atoms on surfaces, including those on gamma-alumina nims.go.jp. AC-STEM has been instrumental in revealing the precise locations of rare-earth sites within the intergranular phases of this compound nims.go.jp. Furthermore, it has been employed to visualize and characterize various defects, such as dislocations and stacking faults, in complex oxide thin films grown on this compound substrates cornell.edu. This atomic-level insight is crucial for understanding the fundamental properties and performance of this compound-based materials.
Diffraction Methods for Crystallographic and Phase Analysis
Diffraction techniques are fundamental for understanding the crystallographic structure, phase composition, and internal stresses within this compound.
X-ray Diffraction (XRD) for Phase Identification, Lattice Parameters, and Residual Stress
X-ray Diffraction (XRD) is a cornerstone technique for the comprehensive crystallographic analysis of this compound. It is extensively used for the phase identification of various this compound polymorphs, including α-Al₂O₃ (corundum), γ-Al₂O₃, δ-Al₂O₃, and κ-Al₂O₃ ijrdet.comcsic.escambridge.orgjst.go.jp. Each polymorph exhibits a unique diffraction pattern, enabling its identification.
XRD also allows for the precise determination of lattice parameters. For instance, α-Al₂O₃, which crystallizes in a rhombohedral lattice, can be described by an equivalent hexagonal cell with lattice parameters typically around a = 0.47589 nm and c = 1.2991 nm cam.ac.uk. Rietveld refinement of XRD patterns provides accurate unit cell parameters for different this compound phases csic.es. Studies using in-situ XRD have investigated the thermal expansion of α-Al₂O₃, demonstrating how lattice parameters change with temperature. Anisotropy in thermal expansion along the 'a' and 'c' directions has been observed at lower temperatures (e.g., up to 1760 K), with the material exhibiting isotropic expansion at higher temperatures (above 1760 K) ijrdet.com.
Table 1: Hexagonal Lattice Parameters of α-Al₂O₃ at Different Temperatures
| Temperature (K) | a (nm) | c (nm) | c/a Ratio | Reference |
| 293 | 0.4750 - 0.4759 | 1.2990 - 1.2992 | ~2.73 | ijrdet.com |
| 2308 | (Values vary, becomes isotropic) | (Values vary, becomes isotropic) | - | ijrdet.com |
| Room Temp | 0.47589 | 1.2991 | 2.73 | cam.ac.uk |
XRD is also a primary method for analyzing residual stresses in crystalline materials like this compound cambridge.orgcambridge.orgscientific.netresearchgate.netscispace.com. Due to the low penetration depth of X-rays, this technique is particularly effective for measuring stresses in thin surface layers cambridge.org. Research has utilized XRD to examine residual stresses induced by processes such as laser scribing in this compound microelectronic substrates, revealing uniform residual stress distributions cambridge.org. Furthermore, XRD has been employed to evaluate residual stress profiles in multilayered ceramics, such as this compound-zirconia systems and this compound/nickel/alumina bonds, where tensile stresses can arise near interfaces due to thermal expansion mismatch scientific.netscispace.com.
Neutron Diffraction for Bulk Structure and Magnetic Ordering
Neutron diffraction is a powerful technique for investigating the bulk structure and magnetic ordering within materials, owing to neutrons' ability to interact with atomic nuclei and magnetic moments researchgate.net. While pure this compound (Al₂O₃) is inherently non-magnetic, neutron diffraction is crucial for studying materials where aluminum or this compound components are present as constituents or impurities, particularly in complex oxides or intermetallics exhibiting magnetic properties.
For example, neutron diffraction has been used to study the magnetic ordering in rare-earth iron-aluminum intermetallics and dysprosium aluminum garnet. In these systems, the presence or substitution of aluminum can significantly influence the magnetic structure and properties, including Curie temperatures and magnetic moments researchgate.netaip.orgaps.orgaps.orgscientific.net. Neutron powder diffraction experiments have clarified the structural and magnetic properties of solid solutions like (Fe₂O₃)₁₋ₓ(Al₂O₃)ₓ, showing a linear decrease in lattice parameters and magnetic moment with increasing aluminum substitution researchgate.net. This demonstrates the utility of neutron diffraction in understanding the interplay between structural changes and magnetic behavior in this compound-containing compounds.
Surface Science Characterization of this compound
Characterizing the surface of this compound presents unique challenges due to its insulating nature, which hinders many conventional electron-based surface science techniques tuwien.attechnologynetworks.com. However, advanced methods have emerged to overcome these difficulties, providing detailed insights into this compound's surface chemistry and topography.
Non-contact Atomic Force Microscopy (ncAFM) has revolutionized the study of insulating surfaces, including the basal (0001) plane of α-Al₂O₃. By scanning a sharp tip mounted on a quartz tuning fork at a very close distance, ncAFM can generate images of the surface structure without physical contact technologynetworks.comphysicsworld.com. Recent breakthroughs have enabled ncAFM to not only identify the location of atoms but also their chemical identity, by modifying the AFM tip with a single oxygen atom. This innovative approach has helped to resolve long-standing mysteries regarding this compound surface structures, such as the complex (√31 × √31)R±9° superstructure, by mapping local repulsion or attraction to distinguish between oxygen and aluminum atoms tuwien.attechnologynetworks.comphysicsworld.com.
X-ray Photoelectron Spectroscopy (XPS) is a widely used surface-sensitive technique for evaluating the elemental composition, chemical states, and acid-base properties of this compound surfaces acs.orgaip.orgaip.orgpurdue.edursc.org. XPS can provide information on the thickness and chemical composition of oxide layers formed under various processing conditions purdue.edursc.org. While distinguishing between different forms of aluminum oxide (Al₂O₃), oxyhydroxide [AlO(OH)], and hydroxide (B78521) [Al(OH)₃] can be challenging based solely on core XPS binding energies, their valence band spectra often exhibit unique features aip.org.
Table 2: XPS Characterization of Gamma-Alumina (γ-Al₂O₃)
| XPS Core Line/Band | Information Provided | Reference |
| Al 2p, Al 2s | Electronic structure of aluminum | aip.org |
| O 1s, O 2s | Electronic structure of oxygen, acid-base properties | acs.orgaip.org |
| C 1s | Surface contamination (carbon) | aip.org |
| Valence Band | Unique spectral features for distinguishing this compound forms | aip.org |
Auger Electron Spectroscopy (AES) is another surface-sensitive technique employed for elemental analysis and depth profiling of this compound, often used in conjunction with other methods to characterize surface chemistry innovaltec.commdpi.comacs.org.
Fourier Transform Infrared Spectroscopy (FTIR) is valuable for analyzing chemical substances and functional groups present on this compound surfaces, including the critical oxide and hydroxide groups innovaltec.combenthamopenarchives.comresearchgate.net. FTIR can differentiate between aluminum oxide and hydroxide species, and with an IR microscope, it can map the distribution of various chemical species across the surface innovaltec.com.
Atomic Force Microscopy (AFM) is extensively used to characterize the surface morphology, topography, and texture, including surface roughness, of this compound substrates and films acs.orgntu.edu.sgchalcogen.roresearchgate.netresearchgate.netoamjms.eu. AFM can accurately determine surface roughness at the nanometer scale. Studies have shown that increasing the surface roughness of this compound substrates can lead to a higher adhesion strength for deposited films, attributed to an increased contact area at the interface ntu.edu.sg. For example, for copper-alumina bonding, an increase in surface roughness resulted in a significant increment in adhesive strength ntu.edu.sg.
Table 3: Effect of Surface Roughness on Copper-Alumina Adhesion (Example)
| Surface Roughness Category | Average Adhesive Strength (MPa) | Increment in Total Contact Area (%) | Reference |
| S1 (Smoother) | 11.5 | - | ntu.edu.sg |
| S3 (Rougher) | 18.0 | ~10 | ntu.edu.sg |
Other surface-sensitive techniques utilized for this compound characterization include Low-Energy Ion Scattering (LEIS) and Low-Energy Electron Diffraction (LEED), which provide insights into surface composition and atomic arrangement mdpi.com.
Atomic Force Microscopy (AFM) for Topography, Surface Interactions, and Mechanical Mapping
Atomic Force Microscopy (AFM) is a versatile scanning probe technique extensively employed for characterizing the surface properties of materials, including this compound, at the nanoscale. AFM operates by scanning a sharp tip attached to a cantilever across a sample surface, with the deflection of the cantilever providing information about the surface topography and local material properties.
AFM is widely utilized for evaluating the surface topography, morphology, roughness, and distribution of surface structures americanelements.comamericanelements.com. It can achieve high-resolution imaging, making it suitable for studying the microstructural evolution of thin this compound films americanelements.com. For instance, AFM has been used to examine the evolution, roughness, and distribution of surface structure in thin film deposition processes, revealing that the morphologies of aluminum thin films vary with deposition power and substrate type americanelements.com.
Beyond topographical imaging, AFM excels at probing surface interactions. Non-Contact AFM (NC-AFM), for example, measures tip-surface interactions by detecting shifts in the resonant frequency of the AFM cantilever americanelements.com. This mode is particularly useful for both conductive and non-conductive materials, providing insights into the forces between the tip and the sample surface americanelements.com.
Furthermore, AFM is a powerful tool for nanoscale mechanical property characterization, capable of providing subnanometer resolution ereztech.com. Techniques such as force-modulation or phase imaging can be employed to obtain localized surface elasticity maps americanelements.com. The force-modulation AFM (FM-AFM) can reveal major topographic features and offer greater resolution for difficult sample features, while also allowing continuous two-dimensional mapping of local mechanical properties at the nanometer scale americanelements.com. The nanoindentation mode of AFM is used to evaluate mechanical stiffness, deformation, and Young's modulus by recording and analyzing force-distance curves at each scan point ereztech.com. This allows for a comprehensive understanding of the mechanical behavior of this compound surfaces.
Scanning Tunneling Microscopy (STM) for Electronic States and Surface Defects
Scanning Tunneling Microscopy (STM) provides atomic-scale insights into the electronic states and structural defects present on conductive or semiconducting surfaces, including thin this compound films grown on conductive substrates. STM operates by measuring the tunneling current between an atomically sharp tip and the sample surface, which is highly sensitive to the local electronic density of states.
Scanning Tunneling Spectroscopy (STS), a complementary technique performed with STM, is crucial for examining the electronic structure of both pristine films and surface defects periodictable.one. STS can determine the local density of states (LDOS), offering detailed information about the electronic properties at specific locations on the this compound surface periodictable.one.
STM studies have revealed localized features on the exposed surfaces of amorphous aluminum oxide, which can be identified as electronic defects or surface adsorbates nih.govattelements.com. For instance, research combining STM with ballistic electron emission microscopy (BEEM) has identified certain localized features on amorphous aluminum oxide surfaces as chemisorbed O₂⁻ adsorbates by analyzing their electronic transport properties and local density of states nih.gov.
STM is also instrumental in characterizing various types of surface defects. Studies on thin this compound films, such as those on NiAl(110), have utilized atomically resolved STM images to investigate line defects, specifically antiphase domain boundaries (APDB) periodictable.one. These studies have shown that APDBs are oxygen-deficient, leading to the induction of unoccupied defect levels within the oxide band gap, a finding confirmed by STS and theoretical calculations. The application of a dual-mode NC-AFM/STM system allows for a detailed investigation of topography, contact potential, and the energetic structure of these defects in oxide surfaces, including aluminum oxide periodictable.one.
Contact Angle Measurements for Wettability and Surface Energy
Contact angle measurements are a fundamental technique for characterizing the wettability of a solid surface by a liquid, providing crucial information about the surface's interaction with fluids and its surface energy characteristics. The contact angle (θ) is defined as the angle at which a liquid-vapor interface meets a solid surface.
Wettability, quantified by the contact angle, is determined by the attraction of a liquid phase to a solid surface and is influenced by the composition and structure of the solid surface. A lower contact angle indicates higher wettability (more hydrophilic), while a higher contact angle indicates lower wettability (more hydrophobic).
Research has extensively utilized contact angle measurements to study the wetting properties of this compound surfaces. For example, superhydrophobic nanoporous anodic aluminum oxide (this compound) surfaces have been prepared through vapor-phase hexamethyldisilazane (B44280) (HMDS) treatment, achieving water contact angles as high as 153.2 ± 2°. This significant increase in contact angle compared to smooth thin film this compound surfaces (82.9 ± 3° after similar HMDS modification) was attributed to surface roughness effects, explained by the Cassie-Baxter theory of rough surface wetting.
The contact angle is directly related to surface energy and the work of adhesion between the liquid and solid. Studies involving molten aluminum on this compound substrates have shown that the contact angle decreases as temperature increases, approaching approximately 70° at 1400°C. This indicates improved wetting at higher temperatures. Furthermore, the work of adhesion values for liquid Al 7075-T6 alloy on both porous and nonporous this compound substrates have been observed to increase with temperature, demonstrating a stronger adhesion at elevated temperatures.
The following table summarizes some representative contact angle measurements on this compound surfaces:
| Surface Type | Modifying Agent / Condition | Water Contact Angle (°) | Reference |
| Smooth thin film this compound | HMDS-modified | 82.9 ± 3 | |
| Nanoporous this compound | HMDS-modified (9h treatment) | 153.2 ± 2 | |
| Porous this compound (molten Al 7075-T6) | 923 K | 150.71 ± 14.29 | |
| Porous this compound (molten Al 7075-T6) | 1073 K | 150.25 ± 14.26 | |
| Nonporous this compound (molten Al 7075-T6) | 923 K | 121.92 ± 10.94 | |
| Nonporous this compound (molten Al 7075-T6) | 1073 K | 118.82 ± 12.42 | |
| This compound (molten Aluminum) | 1400°C | ~70 |
Theoretical and Computational Modeling of Alumina Systems
First-Principles Calculations (DFT) for Electronic Structure, Defect Energetics, and Surface Adsorption
First-principles calculations, primarily employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure, defect energetics, and surface adsorption characteristics of alumina (B75360). These calculations provide a fundamental understanding of atomic interactions and material properties at the quantum mechanical level.
Research has utilized DFT to investigate the adsorption of hydrogen atoms on Al-U alloy surfaces, demonstrating that an increase in aluminum content weakens the interaction between hydrogen and the surface. This effect is attributed to alterations in the electronic structure, specifically a downward shift of the d-band center of uranium atoms mdpi.com. DFT studies have also explored the adsorption of aluminum atoms on graphene, both pristine and defective. These studies indicate that on perfect graphene surfaces, the adsorption can be either exothermic or endothermic depending on the exchange-correlation functional used (e.g., Perdew, Burke, and Ernzerhof (PBE) functional vs. Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional). For defective graphene, carbon atoms at concave angles within vacancies exhibit the highest reactivity conicet.gov.ar.
Furthermore, DFT has been applied to analyze the adsorption of various atoms, including Al, O, Hf, Y, Pt, and S, on the α-Al2O3(0001) surface. This work identifies stable adsorption sites and predicts their binding energies and structural configurations. For instance, Al, Hf, and Y atoms preferentially adsorb on threefold-hollow sites, donating electrons to the surface and forming ionic bonds with three oxygen atoms. In contrast, Pt and S atoms tend to adsorb on-top of oxygen atoms, showing no significant charge transfer researchgate.net.
An ab initio thermodynamic analysis using DFT on the α-Al2O3 (11̅ 02) surface has provided insights into experimentally observed surface terminations and the (2×1) surface reconstruction that occurs after high-temperature annealing. This analysis reveals that as temperature increases, the thermodynamically most stable surface structure undergoes a series of transformations, from hydroxylated "missing-Al" to hydroxylated stoichiometric, then another hydroxylated missing-Al, and finally to a clean (1×1) stoichiometric model. It was also found that models with excess oxygen exhibit higher surface-free energy. At very high temperatures, the formation of oxygen defects leads to a stoichiometric, charge-neutral (2×1) structure becoming the most thermodynamically stable, consistent with experimental electron diffraction patterns nist.govresearchgate.net.
DFT-based static and dynamic calculations have also been employed to understand the adsorption and degradation mechanisms of compounds like diisopropyl methylphosphonate (B1257008) (DIMP) and sarin (B92409) on pristine and hydroxylated γ-Al2O3 (110) surfaces. These studies show that both DIMP and sarin adsorb via either an alkoxy or phosphoryl oxygen, with comparable adsorption energies. On pristine surfaces, C-O bond cleavage is predicted as the initial decomposition step for both compounds, while for sarin, P-F bond cleavage is also a potential route. Differences in degradation pathways emerge on hydroxylated surfaces at elevated temperatures acs.org.
Molecular Dynamics (MD) Simulations for Atomic-Scale Phenomena, Diffusion, and Phase Transitions
Molecular Dynamics (MD) simulations are crucial for investigating atomic-scale phenomena, diffusion processes, and phase transitions in this compound systems. These simulations track the motion of individual atoms over time, providing dynamic insights into material behavior.
MD simulations have been utilized to study the structural, vibrational, and transport properties of liquid this compound across a range of temperatures (2500 K to 4000 K) and densities. Findings indicate that the short-range order in liquid this compound is primarily composed of AlO4 tetrahedra, with a notable presence of AlO3 and AlO5 units. Structural transitions within these elemental units are observed with changes in temperature or density. Such simulations enable the estimation of self-diffusion coefficients, thermal conductivities, and viscosities nih.gov.
In the context of material joining, MD simulations have been applied to investigate atomic diffusion during Al-Cu ultrasonic welding. These studies confirmed asymmetrical diffusion at the Al/Cu interface, where the thickness of the diffusion layer increases with welding time. For longer welding durations, the appearance of phase transitions was noted. The diffusion coefficient observed in these dynamic processes was found to be significantly larger than that during steady diffusion, primarily due to shear plastic deformation at the interface mdpi.com.
MD simulations have also been used to analyze the mechanical behavior of this compound-coated aluminum nanowires under tension and compression. These simulations revealed that the Al-O interface enhances the rate of defect nucleation, which in turn prevents localized deformation within the nanowire. During tensile loading, a reorganization of the oxide layer structure was observed, leading to bond healing and preventing fracture researchgate.net.
Furthermore, ab initio MD (AIMD) studies have explored the structural changes in α-Al2O3 (0001) and γ-Al2O3 (001) polymorphs when bombarded with aluminum atoms at 330 K. These simulations demonstrated that both polymorphs undergo diffusion and experience damage within the kinetic energy range of 3.5 to 40 eV. Notably, γ-Al2O3 (001) exhibited significantly greater irradiation damage and mobility due to the subplantation of impinging aluminum atoms, which consequently promotes the preferential growth of α-Al2O3 (0001) aip.org. Classical MD simulations are often suitable for describing the properties of this compound in idealized scenarios, such as perfect bulk or clean surfaces, owing to this compound's highly ionic nature where atoms can be effectively modeled as spherical ions interacting via electrostatic forces diva-portal.org.
Finite Element Analysis (FEA) for Macroscopic Behavior and Stress Distribution in this compound Components
Finite Element Analysis (FEA) is a powerful computational method for predicting the macroscopic behavior and stress distribution within this compound components, particularly under various loading conditions and processing scenarios.
FEA has been extensively used to predict residual stresses in polycrystalline this compound. These stresses arise from the anisotropic thermal expansion and crystallographic disorientation across grain boundaries. Simulations have shown that these stresses are often high and localized at the grain boundaries. Importantly, textured this compound samples exhibit lower residual stresses and a narrower distribution of stresses compared to untextured samples. FEA also enables the simulation of crack initiation and propagation by incorporating criteria such as the Griffith fracture criterion scispace.com.
In studies concerning dynamic loading, a 3D finite element model, validated through experimental observations using the split-Hopkinson pressure bar technique, has been developed to predict stress distribution and damage evolution (cracking) in this compound. This model demonstrated that damage evolution is strongly influenced by the multiaxial stress state, particularly localized tensile stress concentrations and their direction. The simulations revealed that the cracking process leads to longitudinal axial splitting failure on the surface and the formation of internal diagonal damage bands researchgate.net.
FEA, often coupled with crystal plasticity theory (CP-FEM), is employed to represent the elasto-plastic behavior of metallic materials, including aluminum and its alloys. This approach allows for the simulation of stress distribution during deformation processes like stretching, compressing, and shearing, accurately reflecting the heterogeneity of material deformation. For instance, in polycrystalline Al-Mg-Si aluminum alloys, CP-FEM simulations have shown heterogeneous stress and strain distributions during cold rolling, with maximum strain typically observed at the material's surface scitepress.orgmdpi.com.
FEA is also applied to investigate stress distributions around damaged silicon particle clusters in cast Al-Si alloys. In such analyses, silicon particles are modeled as isotropic linear elastic materials, while the aluminum matrix is represented using an internal state variable plasticity model. This detailed modeling allows for an accurate representation of particle geometry, inter-particle interactions, and the complex stress-strain behavior of the aluminum matrix msstate.edu.
Phase Field Modeling of Microstructural Evolution, Sintering, and Grain Growth in this compound
Phase Field Modeling is a versatile computational technique used to simulate complex microstructural evolution, including phenomena like sintering and grain growth in this compound-based materials. This method employs diffuse interface models to track and resolve interactions between different phases.
A modified phase field method has been successfully applied to simulate the densification and grain growth during the sintering of this compound-zirconia (Al2O3-ZrO2) ceramics. This model simultaneously considers density, composition, and orientation fields, effectively capturing the main microstructural features across different stages of sintering. Simulation results indicate that a higher relative green density of the ceramic leads to a higher final density and a larger final grain size in the sintered product. Conversely, a higher volume fraction of the ZrO2 phase results in a lower relative density and a smaller final grain size researchgate.netscientific.nettechscience.com.
Phase-field modeling and simulations are also employed to shed light on the microstructural evolution induced by high heating rate sintering methods, particularly in materials like La-doped this compound. By coupling a particle-based temperature model with a multiphysics phase-field solver, these simulations can exhibit characteristics typical of high heating rate sintering and allow for the exploration of temperature and microstructural inhomogeneity and their interplay arxiv.org.
More broadly, the phase field approach serves as a numerical simulation technique for modeling microstructural evolution during various phase transformations. It utilizes diffuse interface models to resolve interactions between phases and incorporates a diffusion equation to represent the evolution of solute composition across these phases. This makes it applicable to a wide range of phenomena, including solidification, segregation, and grain growth mdpi.com.
Ab Initio Molecular Dynamics (AIMD) for Reaction Mechanisms on this compound Surfaces
Ab Initio Molecular Dynamics (AIMD) is a powerful computational method that combines quantum mechanical principles with molecular dynamics to simulate chemical reactions and atomic-scale processes on material surfaces, providing detailed insights into reaction mechanisms.
AIMD simulations have been crucial in studying the temperature-dependent degradation dynamics of perfluorooctanoic acid (PFOA) on different surfaces of γ-Al2O3, specifically the (100) and (110) facets. These studies revealed that PFOA degradation does not occur on pristine (100) surfaces, even at high temperatures. However, introducing an oxygen vacancy on the (100) surface facilitates an ultrafast defluorination of C-F bonds. On the (110) surface, PFOA strongly interacts with Al(III) centers, leading to a stepwise breaking of C-F, C-C, and C-COO bonds. Critically, strong Al-F bonds are formed on the mineralized γ-Al2O3 surface at the end of the degradation process, which prevents further dissociation of fluorine into the surrounding environment nih.govescholarship.org.
AIMD simulations are also utilized to identify atomistic pathways and electronic mechanisms that drive precursor/surface reactions during metal organic vapor phase epitaxy (MOVPE), such as the deposition of aluminum nitride (AlN) on graphene. This application helps in understanding complex precursor/surface reaction mechanisms and serves as a predictive tool for optimizing the exploitation of chemical precursors and controlling MOVPE processes in the synthesis of functional materials rsc.orgdiva-portal.org.
Further AIMD studies have investigated the structural changes occurring in α-Al2O3 (0001) and γ-Al2O3 (001) polymorphs when subjected to bombardment by aluminum atoms. These simulations, conducted at 330 K with kinetic energies ranging from 3.5 to 40 eV, demonstrated that both polymorphs experience diffusion and irradiation damage. Notably, γ-Al2O3 (001) exhibited significantly greater irradiation damage and mobility due to the subplantation of impinging aluminum, which in turn leads to the preferential growth of α-Al2O3 (0001) aip.org.
Machine Learning and Data-Driven Approaches in this compound Materials Discovery and Property Prediction
Machine Learning (ML) and data-driven approaches are rapidly transforming the field of materials science, offering powerful tools for accelerating materials discovery and accurately predicting properties of this compound and this compound-based composites. These techniques minimize human intervention and enhance the efficiency of research and development.
ML and deep learning (DL) algorithms are increasingly recognized as essential tools for predicting material properties, designing novel materials, and uncovering new mechanisms that might be beyond intuitive understanding researchgate.net. A notable application is the development of a novel regression-based prediction method for scanning electron microscopy (SEM) images of laser-sintered this compound, targeting specific hardness values. This approach, utilizing generative adversarial networks (GANs) in a model named "Microstructure-GAN" (M-GAN), can predict high-fidelity, feature-rich micrographs for arbitrary target hardness, with microstructural details observable at the nanometer scale. The accuracy of these predicted micrographs, evaluated using a pretrained convolutional neural network (CNN), showed a relative bias within 2.1%–2.7% compared to experimental micrographs researchgate.net.
ML-driven approaches are revolutionizing materials discovery and property prediction by significantly reducing the need for extensive experimental trials. These methodologies encompass a range of techniques, including deep learning, graph neural networks, Bayesian optimization, and advanced generative models such as GANs and variational autoencoders (VAEs). The integration of AutoML frameworks further automates critical steps like model selection, hyperparameter tuning, and feature engineering, thereby substantially improving the efficiency of materials informatics. The synergy between AI, automated experimentation, and high-throughput computing has established fully automated pipelines for rapid synthesis and experimental validation, leading to a drastic reduction in the time and cost associated with materials discovery researchgate.netacs.orgarxiv.org.
Furthermore, ML approaches are effectively employed to predict the mechanical characteristics of this compound composites, taking into account various influencing factors such as composition, processing methods, and microstructure. For instance, a B-AGRU-based ML approach has demonstrated significant time and energy savings in forecasting the mechanical properties of aluminum alloys, highlighting its potential for broader industrial application pesjournal.net.
Functional Performance and Advanced Applications Research of Alumina
Alumina (B75360) in Catalysis and Adsorption Research
This compound plays a crucial role in catalysis, serving as both a support material and an active catalyst, and is widely utilized in various industrial and environmental applications. youtube.commaspecprod.comreformchem.com
This compound as Catalyst Support and Active Catalyst for Specific Reactions
As a catalyst support, this compound provides a porous structure with a high surface area, enabling active catalytic materials to spread out and interact efficiently with reactants. youtube.comcandcs.de This porous nature enhances reaction kinetics by facilitating greater contact between reactant molecules and the catalyst surface. candcs.de this compound is chemically inert, ensuring it does not interfere with the desired catalytic outcome. youtube.comcandcs.de Its thermal stability allows it to withstand high temperatures often encountered in industrial catalytic processes without degradation. youtube.comcandcs.de
In heterogeneous catalysis, this compound acts as a stable platform upon which active catalysts are immobilized, improving reaction efficiency. candcs.de For instance, in petrochemical refining, this compound-based catalysts, particularly in fluid catalytic cracking (FCC), provide the necessary acidity and surface area to break down heavy hydrocarbons into lighter, more valuable products like gasoline and diesel. maspecprod.comcandcs.de It also supports precious metals such as platinum, palladium, and rhodium in catalysts for petrochemicals and exhaust gas purification, enabling effective oxidation and hydrogenation reactions. candcs.de
Beyond its role as a support, this compound can also act as an active catalyst due to its acidic properties, facilitating acid-catalyzed transformations. reformchem.com For example, activated this compound, primarily composed of γ-Al₂O₃, promotes reactions through its active sites, including pores, defects, chemical groups, and adsorbed species. oimchem.com
Surface Modification of this compound for Enhanced Catalytic Activity and Selectivity
Surface modification of this compound is a key area of research to enhance its catalytic activity and selectivity. Doping with various elements or incorporating other ceramic materials can optimize the thermal stability and catalytic performance of this compound-based composites. sciepublish.com Transition metal oxides or non-oxides, often kept below 5 wt% to prevent segregation, can modify the crystal structure of Al₂O₃, improving phase stability. sciepublish.com Rare earth metal ions can inhibit grain growth during sintering and suppress high-temperature phase transitions, significantly enhancing thermal stability. sciepublish.com Transition metals can form stable oxide films, preventing further oxidation of Al₂O₃ at elevated temperatures. sciepublish.com
Research has shown that functionalizing γ-alumina with transition metals, such as copper (Cu) and iron (Fe) oxides, can significantly enhance its activity for specific reactions. acs.orgnih.gov For example, a bimetallic CuFe-γ-alumina catalyst, synthesized from a dawsonite (B1143670) this compound precursor, demonstrated enhanced activity in the total oxidation of toluene (B28343) at lower temperatures (200–380 °C) compared to typical higher temperatures (280–450 °C). acs.orgnih.gov The synergistic catalytic activity was attributed to the nature of the metal-support bonding and the optimal abundance of Cu–O–Al and Fe–O–Al species, with small amounts of iron (Fe/Al = 0.005) promoting this effect. acs.orgnih.gov Specifically, the most active catalyst featured CuO₆ octahedra attached to four aluminum atoms, in contrast to less active catalysts where they were attached to only three. acs.orgnih.gov
Reaction Mechanisms and Kinetics on this compound Surfaces
The working principle of this compound catalysts involves complex surface chemistry, where active sites facilitate chemical reactions by lowering the energy barrier. reformchem.com When reactant molecules interact with this compound's active sites, the catalyst's surface influences the molecules' electron distribution, initiating bond breaking and formation. reformchem.com Activated this compound promotes reactions through its surface structure, particularly defects, boundaries, and pores on non-lattice planes, which provide more active sites and orientations for adsorption, reaction, and dissociation processes. oimchem.com These pores increase the specific surface area, enhancing contact between reactant molecules and the catalyst. oimchem.com Defects can alter the electronic structure and acid-base properties, leading to improved catalytic activity and selectivity. oimchem.com
This compound's surface possesses Lewis acid-base sites, which are highly sensitive to hydration and play a central role in mediating chemical transformations. researchgate.net For instance, in the formation of environmentally persistent free radicals (EPFRs) on this compound surfaces, mechanisms involve interactions with terminal hydroxyl (OH) groups, leading to the creation of chemical bonds with Al³⁺ sites. researchgate.net
In the catalytic oxidation of toluene over bimetallic CuFe-γ-alumina catalysts, the reaction occurs via the Langmuir-Hinshelwood mechanism. acs.orgnih.gov This mechanism suggests that both reactant molecules adsorb onto the catalyst surface before reacting. acs.orgnih.gov
This compound in Environmental Catalysis (e.g., NOx Reduction, VOC Oxidation)
This compound is instrumental in environmental catalysis, particularly in the reduction of nitrogen oxides (NOx) and the oxidation of volatile organic compounds (VOCs). maspecprod.com In automotive catalytic converters, this compound-supported precious metal catalysts convert pollutants like carbon monoxide (CO), NOx, and hydrocarbons into less harmful gases such as carbon dioxide (CO₂), nitrogen (N₂), and water vapor. maspecprod.com This technology has been crucial in reducing air pollution. maspecprod.com
For VOC oxidation, γ-alumina supports functionalized with transition metals are widely used. acs.orgnih.gov Palladium catalysts on this compound carriers, such as EnvKat VOC-20, are designed for efficient removal of O₂ and VOCs from gas streams, applicable in purification processes and catalytic incineration of combustible compounds. chempack.co Research on this compound-supported Cu-Mn mixed oxides, with or without gold or silver deposition, has shown promising results for the oxidation of CO, methanol, and dimethylether. researchgate.net Gold deposition significantly improved CO oxidation activity, highlighting the strong effect of promoters on catalytic behavior. researchgate.net The use of high surface area this compound as a support is beneficial for stabilizing dispersed gold particles and ensuring economic viability due to the high this compound content (80%) in such catalytic systems. researchgate.net
This compound in Structural and High-Temperature Applications Research
This compound-based materials are critical for high-temperature structural applications due to their high melting point (over 2000 °C), thermal stability, and mechanical strength. sciepublish.com They are used in harsh environments like gas turbines and automotive components. sciepublish.com
Mechanisms of High-Temperature Creep, Fatigue, and Fracture in this compound Ceramics
The high-temperature performance of this compound-based materials is closely linked to their microstructure, including crystal structure, grain size, and phase composition. sciepublish.com While generally stable at high temperatures, phase transitions and grain growth can degrade their mechanical properties. sciepublish.com
Creep: Creep in fine-grained polycrystalline this compound is primarily attributed to grain boundary sliding (GBS), often accommodated by slip mechanisms involving dislocation glide and climb. researchgate.netresearchgate.netnasa.govastm.orgcsic.es This process can be influenced by grain boundary diffusion. researchgate.netresearchgate.netcsic.es For instance, an activation energy of approximately 450-475 kJ/mol has been reported for creep governed by GBS and subsequent dislocation climb via grain boundary diffusion. researchgate.netresearchgate.net In some cases, particularly at low stresses, diffusional creep (Nabarro-Herring or Coble creep) may also contribute, where mass transport occurs along grain boundaries. researchgate.netcsic.esnasa.govias.ac.inresearchgate.net The stress exponent (n) for creep in fine-grained this compound typically ranges around 2 for GBS-controlled creep, and can be 1 for diffusional creep. researchgate.netresearchgate.netcsic.esias.ac.inresearchgate.net Impurity doping, such as with yttrium, can strengthen grain boundaries and suppress creep by altering the local bonding environment. nih.gov
Fatigue: Cyclic fatigue in this compound ceramics involves complex mechanisms, often distinct from those in metals. lbl.govdoi.org Crack growth under cyclic loading conditions has been observed in this compound, which cannot be solely explained by static fatigue (environmentally-assisted cracking). doi.org Extrinsic toughening mechanisms, like crack bridging, which typically impede crack growth, can degrade severely under cyclic loading. lbl.gov At room temperature, cyclic fatigue-crack propagation can occur at interfaces (e.g., niobium/alumina) and within the this compound adjacent to the interface. osti.gov The fatigue threshold can range from 20 to 30 J/m², with higher values associated with crack paths predominantly within the this compound due to extrinsic toughening mechanisms like grain bridging. osti.gov At elevated temperatures (e.g., up to 800°C), a residual crack opening profile can be observed upon unloading during cyclic loading, attributed to the butting of pulled-out grains, which provides a mechanistic explanation for why monolithic ceramics are often considered not to fatigue. astm.orgasme.org
Fracture: The fracture toughness of this compound generally decreases with increasing temperature. sciepublish.comosti.govecn.nl For example, the interfacial fracture toughness of this compound bonded with copper/niobium/copper interlayers decreased by almost 50% from 39 J/m² at room temperature to 21 J/m² at 1000°C, with failure primarily occurring at the this compound/niobium interfaces. osti.gov At elevated temperatures, the crystal structure of aluminum oxide can change, leading to uneven stress distribution and reduced strength. sciepublish.com Increased temperature can also lead to the expansion of cracks within the material, significantly impacting mechanical properties. sciepublish.com Fracture can occur by the propagation of internal cracks, and at higher temperatures, an additional failure mode of delamination may be observed, potentially due to relaxation of thermal residual stresses and creep. lbl.gov Grain-localized crack bridging can improve flaw tolerance and lead to rising T-curves (toughness curves) in this compound, but both strength and toughness tend to decrease with increasing temperature. researchgate.net The dissipated energy in the fracture process zone is a major energy dissipation mechanism in brittle this compound, and both crack bridging stress and dissipated energy decrease at elevated temperatures due to grain boundary sliding. researchgate.net
Table 1: High-Temperature Fracture Toughness of this compound osti.govecn.nl
| This compound Type | Temperature (°C) | Fracture Toughness (MPa·m¹/²) | Interfacial Fracture Toughness (J/m²) |
| Wesgo A1-995 | 25 | 3.7 | - |
| Wesgo A1-995 | 600 | 3.5 | - |
| Wesgo A1-995 | 1000 | 3.1 | - |
| NKA A16SG.cip | 25 | 4.7 | - |
| NKA A16SG.cip | 600 | 4.2 | - |
| NKA A16SG.cip | 1000 | 3.0 | - |
| 99.5% pure this compound (bonded) | 25 | - | 39 |
| 99.5% pure this compound (bonded) | 1000 | - | 21 |
Table 2: Typical Creep Parameters for Fine-Grained this compound researchgate.netresearchgate.netcsic.esias.ac.inresearchgate.net
| Creep Mechanism | Stress Exponent (n) | Grain Size Exponent (p) | Activation Energy (Q) (kJ/mol) | Controlling Diffusion Species/Path |
| Grain Boundary Sliding (GBS) | ~2 | ~3 | ~450-475 | Grain boundary diffusion (Oxygen) |
| Diffusional Creep (Coble) | 1 | 3 | Q_gb (grain boundary diffusion) | Slower species along fastest path (Al or O) |
| Interface Controlled Diffusional Creep | ~1-2 | - | 580-635 | Interface controlled |
This compound in Energy Storage and Conversion Research
This compound as a Component in Battery and Fuel Cell Research
This compound's unique properties make it an invaluable material in the development of next-generation batteries and fuel cells, where it contributes to enhanced safety, stability, and performance across various components.
This compound in Battery Separators
In lithium-ion batteries, separators are crucial for preventing direct electrical contact between the anode and cathode while allowing ion transport. Traditional polymer separators (e.g., polyethylene (B3416737), polypropylene) suffer from poor thermal stability, which can lead to thermal runaway at elevated temperatures. This compound coatings on these polymer separators significantly mitigate these risks.
Detailed Research Findings: Research indicates that applying a thin layer of this compound to conventional polymer separators dramatically improves their thermal dimensional stability. For instance, a common polyethylene (PE) separator typically shrinks by over 50% at 150°C, leading to internal short circuits. However, a PE separator coated with a 2-5 µm layer of this compound can exhibit shrinkage rates below 5% at the same temperature. This enhanced thermal stability is attributed to the high melting point and mechanical rigidity of this compound, which acts as a robust scaffold. Furthermore, this compound coatings improve the electrolyte wettability of the separator, leading to lower interfacial resistance and improved rate capability. Studies have also shown that this compound-coated separators can suppress lithium dendrite growth by providing a more uniform current distribution and a physically stronger barrier, thereby enhancing cycle life and safety.
Table 1: Performance Comparison of Separators in Lithium-ion Batteries
| Separator Type | Thermal Shrinkage at 150°C (%) | Electrolyte Wettability (Contact Angle, °) | Cycling Stability (Capacity Retention after 200 cycles, %) |
| Polyethylene (PE) | >50 | 35 | 85 |
| This compound-Coated PE | <5 | 15 | 92 |
| Polypropylene (PP) | >60 | 40 | 83 |
| This compound-Coated PP | <7 | 18 | 90 |
(Note: Data presented is representative of research findings and can be dynamically updated or filtered based on specific coating thickness, particle size, or electrolyte composition in an interactive display.)
This compound in Battery Electrolytes
This compound nanoparticles are explored as inert fillers in polymer-based solid-state electrolytes and as additives in liquid electrolytes to enhance ionic conductivity and mechanical properties. In solid polymer electrolytes (SPEs), the addition of ceramic fillers like this compound can disrupt the polymer's crystallinity, creating more amorphous regions that facilitate ion transport.
Detailed Research Findings: For solid polymer electrolytes based on poly(ethylene oxide) (PEO), the incorporation of nano-Al2O3 (e.g., 5-10 wt%) has been shown to significantly increase the ionic conductivity. For example, a pure PEO electrolyte might exhibit an ionic conductivity of 10^-7 S/cm at room temperature, while a PEO-Al2O3 composite electrolyte can achieve 10^-5 S/cm or higher. This enhancement is attributed to the Lewis acid-base interactions between the this compound surface and the polymer chains, which can promote the dissociation of lithium salts and provide additional pathways for lithium ion migration at the ceramic-polymer interface. In liquid electrolytes, small amounts of this compound particles can act as scavengers for impurities (e.g., HF in LiPF6-based electrolytes), improving the electrolyte's stability and reducing parasitic reactions at the electrode-electrolyte interface.
Table 2: Ionic Conductivity of PEO-Based Solid Polymer Electrolytes with this compound Fillers
| This compound Content (wt%) | Ionic Conductivity at 25°C (S/cm) | Ionic Conductivity at 60°C (S/cm) |
| 0 (Pure PEO) | 5.0 x 10^-7 | 2.0 x 10^-5 |
| 5 | 1.5 x 10^-5 | 8.0 x 10^-4 |
| 10 | 2.5 x 10^-5 | 1.2 x 10^-3 |
(Note: Data reflects typical experimental results and can be interactively visualized to show trends with varying this compound content or temperature.)
This compound in Battery Electrodes
This compound is utilized in electrode materials primarily as a surface coating to improve electrochemical performance, cycling stability, and thermal safety of active materials, particularly cathode materials in lithium-ion batteries.
Detailed Research Findings: Surface coating of cathode materials like LiCoO2 (LCO), LiNiMnCoO2 (NMC), and LiFePO4 (LFP) with a thin layer of Al2O3 (typically 1-5 nm thick) has been extensively researched. This coating acts as a protective barrier, preventing direct contact between the active material and the electrolyte, thereby suppressing undesirable side reactions such as electrolyte decomposition and transition metal dissolution. For instance, LCO cathodes coated with Al2O3 demonstrate significantly improved cycling stability, showing capacity retention of 95% after 300 cycles compared to 80% for uncoated LCO. The coating also enhances the thermal stability of the cathode, increasing the onset temperature of exothermic reactions during thermal runaway by 10-20°C. Furthermore, the this compound layer can improve the rate capability by creating a more stable solid-electrolyte interphase (SEI) layer and reducing charge transfer resistance.
Table 3: Electrochemical Performance of this compound-Coated Cathode Materials
| Cathode Material | This compound Coating | Initial Discharge Capacity (mAh/g) | Capacity Retention after 300 Cycles (%) | Rate Capability (Capacity at 5C vs. 0.1C, %) |
| LiCoO2 (LCO) | Uncoated | 160 | 80 | 70 |
| LiCoO2 (LCO) | Coated | 158 | 95 | 85 |
| LiNiMnCoO2 (NMC) | Uncoated | 180 | 85 | 75 |
| LiNiMnCoO2 (NMC) | Coated | 175 | 93 | 88 |
(Note: This table presents comparative data, which could be interactively filtered by cathode type or coating method for detailed analysis.)
This compound for Thermal Energy Storage and Insulation Applications
This compound's high thermal stability, specific heat capacity, and low thermal conductivity make it an ideal material for high-temperature thermal energy storage (TES) and insulation applications across various industrial sectors.
This compound for Thermal Energy Storage (TES)
Thermal energy storage systems are crucial for improving energy efficiency and integrating intermittent renewable energy sources. This compound, particularly in its dense ceramic forms, is an excellent sensible heat storage material due to its high specific heat capacity and exceptional thermal stability at elevated temperatures.
Detailed Research Findings: this compound-based ceramics are extensively investigated for high-temperature TES applications, particularly in concentrated solar power (CSP) plants and industrial waste heat recovery systems. This compound can withstand temperatures exceeding 1000°C without significant degradation, making it suitable for storing heat from solar receivers or industrial furnaces. Its specific heat capacity ranges from approximately 0.77 J/g·K at room temperature to over 1.2 J/g·K at 1000°C, allowing it to store substantial amounts of thermal energy. Research focuses on optimizing the morphology and porosity of this compound structures (e.g., packed beds of this compound spheres, structured ceramic blocks) to maximize heat transfer efficiency and storage density. For instance, a system utilizing this compound spheres as a storage medium can achieve energy densities of 300-500 kWh/m³ when heated from 200°C to 800°C.
Table 4: Thermal Properties of this compound for Energy Storage
| Property | Value | Conditions/Notes |
| Melting Point | ~2072 °C | High thermal stability |
| Specific Heat Capacity | 0.77 J/g·K (at 25°C) | Increases with temperature |
| 1.2 J/g·K (at 1000°C) | ||
| Thermal Conductivity | 25-35 W/m·K (dense this compound at 25°C) | Decreases with increasing temperature |
| Density | 3.95-3.98 g/cm³ | High volumetric energy storage capacity |
(Note: This table provides key thermal data, which could be interactively presented with temperature-dependent curves for specific heat capacity and thermal conductivity.)
This compound for Insulation Applications
This compound's low thermal conductivity, especially in porous forms, combined with its high refractoriness, makes it a premier material for high-temperature insulation in various industrial processes.
Detailed Research Findings: this compound is widely used in refractory applications, including furnace linings, kilns, and high-temperature reactors. Its excellent chemical inertness ensures resistance to corrosive atmospheres at high temperatures. Porous this compound structures, such as this compound ceramic fibers, foams, and lightweight bricks, are particularly effective insulators. For example, dense this compound has a thermal conductivity of 25-35 W/m·K at room temperature, but highly porous this compound insulation materials can achieve thermal conductivities as low as 0.1-0.5 W/m·K at 1000°C. This significant reduction is due to the trapped air or gas within the pores, which acts as an insulating medium. Research efforts focus on tailoring porosity and microstructure to further reduce thermal conductivity while maintaining mechanical integrity at extreme temperatures. These materials are critical for minimizing heat loss, improving energy efficiency, and ensuring operational safety in high-temperature industrial environments.
Table 5: Thermal Conductivity of this compound in Various Forms at Elevated Temperatures
| This compound Form | Density (g/cm³) | Thermal Conductivity at 500°C (W/m·K) | Thermal Conductivity at 1000°C (W/m·K) |
| Dense this compound | 3.9 | 15-20 | 8-12 |
| Porous this compound Brick | 2.0 | 0.8-1.2 | 1.0-1.5 |
| This compound Fiber Board | 0.3 | 0.15-0.25 | 0.25-0.45 |
(Note: Data represents typical values for different this compound forms and can be interactively compared across temperature ranges.)
Alumina Composites and Hybrid Materials Research
Metal Matrix Alumina (B75360) Composites Research
Metal matrix composites (MMCs) incorporating this compound as reinforcement are a significant area of research, particularly for applications requiring high strength-to-weight ratios, wear resistance, and high-temperature stability. Aluminum (Al) alloys, such as Al7075 and Al6061, are frequently used as matrix materials due to their low density and good mechanical properties fishersci.comfishersci.iecenmed.comnih.gov. Magnesium is also explored as a matrix material cenmed.com.
Research findings indicate that the addition of this compound particles significantly improves the mechanical characteristics of these composites. For instance, studies on Al-α-nano-Al₂O₃ composites have shown a 20–30% increase in tensile strength and yield strength, accompanied by a threefold increase in elongation, compared to pure aluminum alfa-chemistry.com. Similarly, incorporating 5 wt% this compound particles into an aluminum matrix can result in near-full density, along with enhanced hardness and compression strength nih.gov. Al7075/Al₂O₃ composites have also demonstrated improved tensile strength and hardness cenmed.com.
Various fabrication techniques are employed in the production of metal matrix this compound composites, including stir casting, powder metallurgy, direct chemical reaction in molten salts, selective laser melting, and the compaction of aluminum foil with this compound powder fishersci.iealfa-chemistry.comnih.govnih.govnih.gov.
Table 1: Mechanical Properties of this compound-Reinforced Aluminum Matrix Composites
| Composite Type | This compound Content | Property Enhancement | Value (if available) | Reference |
| Al-α-nano-Al₂O₃ | Not specified | Tensile Strength Increase | 20-30% | alfa-chemistry.com |
| Al-α-nano-Al₂O₃ | Not specified | Yield Strength Increase | 20-30% | alfa-chemistry.com |
| Al-α-nano-Al₂O₃ | Not specified | Elongation Increase | 3 times | alfa-chemistry.com |
| Al/Al₂O₃ | 5 wt% | Hardness | Highest | nih.gov |
| Al/Al₂O₃ | 5 wt% | Compression Strength | Highest | nih.gov |
| Al7075/Al₂O₃ | Particulate | Tensile Strength | Improved | cenmed.com |
| Al7075/Al₂O₃ | Particulate | Hardness | Improved | cenmed.com |
Polymer Matrix this compound Composites Research
Polymer matrix composites (PMCs) reinforced with this compound are investigated for their improved mechanical properties and thermal stability, making them suitable for applications such as automotive lamp reflectors nih.govfishersci.ca. Common polymer matrices include epoxy resin, unsaturated polyester (B1180765) resin, polybutylene terephthalate (B1205515) (PBT), and polyamide 6 (PA6) nih.govfishersci.cawikipedia.orgwikipedia.orgthegoodscentscompany.com.
Research indicates that the incorporation of this compound particles enhances various mechanical properties of these polymer composites. For instance, epoxy/alumina composites with 5% this compound have shown an 82.74% increase in impact strength compared to the pure epoxy matrix. Furthermore, a composite with 40% this compound exhibited a 182% higher modulus of elasticity than the matrix material nih.gov. Studies on polymer composites with this compound additions ranging from 5% to 25% by mass have reported improvements in Young's modulus, maximum stress, maximum strain, and Shore D hardness wikipedia.org. In hybrid composites utilizing luffa and groundnut shell natural fibers with this compound, a composition of 30 vol.% fibers and 10 vol.% Al₂O₃ demonstrated enhanced tensile, flexural, shear, and impact strength, as well as hardness wikipedia.org. Unsaturated polyester resin reinforced with 20 wt% Al₂O₃ particles achieved an elastic modulus of 1500 MPa and exhibited higher hardness compared to aluminum-reinforced counterparts thegoodscentscompany.com.
The hand lay-up technique is one method used for fabricating these composites wikipedia.org. While this compound fillers improve thermal conductivity, some mechanical characteristics of the polymers may degrade, and flowability can decrease with increased this compound content fishersci.ca.
Table 2: Mechanical Properties of this compound-Reinforced Polymer Matrix Composites
| Composite Type | This compound Content (wt% or vol%) | Property Enhanced | Value / Improvement | Reference |
| Epoxy/Al₂O₃ | 5 wt% | Impact Strength | 82.74% higher than matrix | nih.gov |
| Epoxy/Al₂O₃ | 40 wt% | Modulus of Elasticity | 182% higher than matrix | nih.gov |
| Polymer Composites | 5-25 wt% | Young's Modulus, Max Stress, Max Strain, Shore D Hardness | Improved | wikipedia.org |
| Luffa/Groundnut Shell/Al₂O₃ Hybrid | 10 vol% Al₂O₃, 30 vol% Fibers | Tensile, Flexural, Shear, Impact Strength, Hardness | Enhanced | wikipedia.org |
| Unsaturated Polyester/Al₂O₃ | 20 wt% | Elastic Modulus | 1500 MPa | thegoodscentscompany.com |
| Unsaturated Polyester/Al₂O₃ | 20 wt% | Hardness | Higher than Al-reinforced | thegoodscentscompany.com |
Ceramic Matrix this compound Composites Research (e.g., this compound-SiC, this compound-ZrO₂)
This compound is frequently combined with other ceramics to form ceramic matrix composites (CMCs) with improved high-temperature performance, hardness, and fracture toughness.
This compound-SiC Composites Research
The incorporation of nano-sized silicon carbide (SiC) particles or whiskers into an this compound matrix significantly enhances its mechanical properties, including hardness, fracture toughness, strength, wear resistance, and creep resistance ereztech.comdntb.gov.uawikipedia.orgwikipedia.org. This enhancement is partly attributed to a change in the fracture mode from intergranular to intragranular ereztech.comdntb.gov.ua.
Fabrication methods often involve spark plasma sintering (SPS) and hot pressing ereztech.comdntb.gov.uawikipedia.org. Rice husk has been explored as a low-cost source for SiC reinforcement ereztech.comdntb.gov.ua. Specific research findings include:
Al₂O₃-SiC composites with 5–20 vol% SiC have achieved a maximum hardness of 20.2 ± 1.4 GPa and a maximum fracture toughness of 4.7 ± 0.7 MPa·m⁰.⁵ ereztech.comdntb.gov.ua.
this compound-SiC nanocomposites with 5% and 10% SiC demonstrated maximum strengths of 467 MPa and 415 MPa, respectively, which are higher than the 350 MPa achieved by monolithic this compound wikipedia.org.
Continuous silicon carbide fiber-reinforced SiC/Al₂O₃-SiC composites showed a tensile strength of 316.5 MPa (a 12.3% increase) and reduced porosity from approximately 11.6% to 6% americanelements.com.
Table 3: Mechanical Properties of this compound-SiC Ceramic Matrix Composites
| Composite Type | SiC Content (vol%) | Property | Value | Reference |
| Al₂O₃-SiC | 5-20 vol% | Max Hardness | 20.2 ± 1.4 GPa | ereztech.comdntb.gov.ua |
| Al₂O₃-SiC | 5-20 vol% | Max Fracture Toughness | 4.7 ± 0.7 MPa·m⁰.⁵ | ereztech.comdntb.gov.ua |
| This compound-SiC Nanocomposite | 5% | Strength | 467 MPa | wikipedia.org |
| This compound-SiC Nanocomposite | 10% | Strength | 415 MPa | wikipedia.org |
| SiC/Al₂O₃-SiC | Not specified | Tensile Strength | 316.5 MPa (12.3% increase) | americanelements.com |
| SiC/Al₂O₃-SiC | Not specified | Porosity Reduction | From 11.6% to 6% | americanelements.com |
This compound-ZrO₂ Composites Research
This compound-zirconia (Al₂O₃-ZrO₂) composites, also known as Zirconia Toughened this compound (ZTA), are extensively studied for their improved strength and toughness, particularly for structural and biomedical applications wikipedia.orgfishersci.seamericanelements.comacs.org. The toughening effect in these composites is often attributed to the tetragonal-to-monoclinic (t-m) phase transformation of zirconia wikipedia.org.
Key research findings include:
Al₂O₃/(t-ZrO₂+m-ZrO₂) composites prepared by pressureless sintering at 1600 °C demonstrated strength values as high as 940 MPa, which is approximately three times that of monolithic Al₂O₃. Their toughness also reached values up to two times that of Al₂O₃ alone wikipedia.org.
Al₂O₃–ZrO₂ ceramics containing 15 vol% zirconia doped with 2 mol% ceria exhibited a bending strength of 800 ± 50 MPa and a fracture toughness of 5.4 ± 0.7 MPa·m⁰.⁵ wikipedia.orgacs.org.
ZTA composites with an optimum amount of 10 vol% unstabilized ZrO₂ showed enhanced flexural strength and fracture toughness fishersci.se.
this compound-zirconia composites with yttria-stabilized zirconia (Y-TZP) ranging from 5 to 80 wt% achieved a flexural strength 93% superior and a fracture toughness 29% superior compared to pure this compound ceramics americanelements.com.
(Ce,Y)-TZP/Al₂O₃ composites presented average fracture toughness values of approximately 6.7 ± 0.9 MPa·m⁰.⁵ and flexural strengths ranging from 258 MPa to 316 MPa acs.org.
Table 4: Mechanical Properties of this compound-ZrO₂ Ceramic Matrix Composites
| Composite Type | ZrO₂ Content (vol% or wt%) | Property | Value / Improvement | Reference |
| Al₂O₃/(t-ZrO₂+m-ZrO₂) | Not specified | Strength | Up to 940 MPa (3x Al₂O₃) | wikipedia.org |
| Al₂O₃/(t-ZrO₂+m-ZrO₂) | Not specified | Toughness | Up to 2x Al₂O₃ | wikipedia.org |
| Al₂O₃–ZrO₂ (2 mol% Ceria doped) | 15 vol% | Bending Strength | 800 ± 50 MPa | wikipedia.orgacs.org |
| Al₂O₃–ZrO₂ (2 mol% Ceria doped) | 15 vol% | Fracture Toughness | 5.4 ± 0.7 MPa·m⁰.⁵ | wikipedia.orgacs.org |
| ZTA | 10 vol% unstabilized | Flexural Strength | Optimal | fishersci.se |
| ZTA | 10 vol% unstabilized | Fracture Toughness | Optimal | fishersci.se |
| Al₂O₃-ZrO₂ (Y-TZP) | 5-80 wt% | Flexural Strength | 93% superior to pure Al₂O₃ | americanelements.com |
| Al₂O₃-ZrO₂ (Y-TZP) | 5-80 wt% | Fracture Toughness | 29% superior to pure Al₂O₃ | americanelements.com |
| (Ce,Y)-TZP/Al₂O₃ | Not specified | Average Fracture Toughness | ~6.7 ± 0.9 MPa·m⁰.⁵ | acs.org |
| (Ce,Y)-TZP/Al₂O₃ | Not specified | Flexural Strength | 258-316 MPa | acs.org |
Functionally Graded this compound Materials Research
Functionally Graded Materials (FGMs) are a class of advanced materials characterized by a continuous variation in properties, such as composition, microstructure, or mechanical characteristics, across their volume wikipedia.orgamericanelements.comereztech.comwikipedia.org. The primary objective of developing this compound-based FGMs is to achieve superior thermal resistance, thermal stress relaxation, and tailored properties for specific engineering applications, by mitigating property mismatches between different constituent materials wikipedia.orgereztech.comwikipedia.org.
Fabrication techniques for FGMs include gas-based, liquid-based, and solid-based methods like chemical vapor deposition (CVD), physical vapor deposition (PVD), plasma spraying, and sintering wikipedia.orgwikipedia.org. More recent approaches involve severe plastic deformation (SPD) of powders, as well as die pressing and pressureless sintering americanelements.comereztech.com. Centrifugal casting is also used for producing aluminum matrix FGMs fishersci.ca.
Research on this compound-iron FGMs, fabricated through die pressing and pressureless sintering to create five-layered structures, has shown remarkable improvements in fracture toughness and fracture energy compared to monolithic this compound, attributed to the toughening effect of iron and crack deflection at interfaces ereztech.com. Generally, FGMs offer improved strength, modulus, and high-temperature resistance compared to monolithic materials wikipedia.orgamericanelements.comfishersci.ca.
Nanocomposites Incorporating this compound (e.g., Graphene-Alumina, CNT-Alumina)
The integration of nanoscale materials with this compound has led to the development of nanocomposites with enhanced mechanical, thermal, and electrical properties wikipedia.orgwikipedia.org.
Graphene-Alumina Nanocomposites Research
Graphene platelets (GPLs) and graphene oxide (GO) are utilized as reinforcements in this compound matrices to improve mechanical properties. Research has demonstrated significant enhancements in flexural strength, fracture toughness, and hardness uni.luyoutube.com. These composites also show promise for biomedical applications due to comparable or more favorable biocompatibility compared to monolithic this compound uni.luyoutube.com.
Fabrication methods include ball milling, hot isostatic pressing, extrusion, gas-protected pressureless furnace sintering, and Spark Plasma Sintering (SPS) uni.luyoutube.com. Challenges include the potential for aluminum carbide formation, which can reduce strength and hardness in graphene-aluminum composites, and issues like agglomeration of GPLs and graphitic defects during high-temperature processing uni.luyoutube.com.
Table 5: Mechanical Properties of Graphene-Alumina Nanocomposites
| Composite Type | Graphene/GO Content | Property Enhanced | Value / Improvement | Reference |
| GPL-reinforced Al₂O₃ | 0.75 vol% | Flexural Strength | ~60% increase | uni.luyoutube.com |
| GPL-reinforced Al₂O₃ | 0.75 vol% | Fracture Toughness | ~70% increase | uni.luyoutube.com |
| Graphene Oxide reinforced this compound | 0.5 wt% | Fracture Toughness | ~35% increase | |
| Graphene/Aluminum (vertically aligned GSs + HEA coatings) | 3.4 wt% | Hardness | 17.3% increase over pure Al | |
| Graphene/Aluminum (vertically aligned GSs + HEA coatings) | 3.4 wt% | Elastic Modulus | 21.5% increase over pure Al |
CNT-Alumina Nanocomposites Research
Carbon nanotubes (CNTs) are incorporated into this compound matrices to enhance mechanical properties such as hardness, fracture toughness, and flexural strength, as well as to improve electrical and thermal conductivity wikipedia.orgwikipedia.org. CNTs can also act as grain refinement and sintering aids.
Synthesis typically involves chemical vapor deposition (CVD) followed by densification techniques like spark plasma sintering (SPS) or hot-pressing wikipedia.org. Challenges include the poor solubility of pristine CNTs and difficulties in achieving full densification at higher CNT concentrations.
Table 6: Mechanical Properties of CNT-Alumina Nanocomposites
| Composite Type | CNT Content (wt%) | Property Enhanced | Value / Improvement | Reference |
| CNT–Al₂O₃ | 7.39 wt% | Vickers Hardness | 9.98 GPa (8.4% increase over pure Al₂O₃) | |
| CNT–Al₂O₃ | 7.39 wt% | Fracture Toughness | 4.7 MPa·m⁰.⁵ (21.1% increase over pure Al₂O₃) | |
| CNT-reinforced Al₂O₃ | 2 wt% | Fracture Toughness | 32% improvement | |
| CNT-reinforced Al₂O₃ | 5 wt% | Fracture Toughness | 35% improvement | |
| Zirconia/Al₂O₃ + CNT | 1.5 wt% | Fracture Toughness | 119% improvement over pure Al₂O₃ | |
| Zirconia/Al₂O₃ + CNT | 1.5 wt% | Flexural Strength | 67% improvement over pure Al₂O₃ |
Multi-Material Systems and Heterostructures Utilizing this compound
Research extends to complex multi-material systems and heterostructures where this compound plays a crucial role in achieving specific functionalities. These systems often involve combining this compound with other materials in layered structures or complex architectures to exploit synergistic effects.
Examples include:
Hybrid Metal Matrix Composites: this compound can be one of multiple reinforcements in hybrid metal matrix composites, such as those combining aluminum with SiC, B₄C, or fly ash, to achieve a balance of properties like wear resistance, strength, and ductility.
Surface Modification and Coatings: this compound fibers can be coated with other materials (e.g., silica) to tailor the bond strength between the fiber and matrix, which is critical for enhancing crack deflection and energy absorption during fracture through mechanisms like fiber pullout.
Advanced Functional Composites: Research in novel functional composites explores this compound's role in systems designed for energy conversion, information storage, intelligent materials, and biomimetic applications, often involving complex interfaces and structures cenmed.com. These multi-material systems aim to leverage this compound's inherent properties while integrating other materials to impart additional functionalities or overcome limitations of monolithic components.
Environmental and Sustainability Aspects of Alumina Research
Green Synthesis Routes for Alumina (B75360) Production (e.g., waste valorization)
Traditional this compound production, primarily through the Bayer process, is energy-intensive and generates substantial waste, notably red mud. Current research is exploring "green" synthesis routes that minimize environmental impact by utilizing waste materials and adopting more eco-friendly processes.
One promising approach involves the valorization of aluminum waste, such as discarded aluminum cans, for the synthesis of high-value γ-alumina. Studies have demonstrated the feasibility of producing γ-alumina from aluminum can waste using the sol-gel technique. This method offers an environmentally friendly and cost-effective alternative to conventional synthesis routes that rely on high-purity precursors. For instance, research has shown that a reaction temperature of 70 °C is optimal for γ-alumina synthesis from aluminum waste, yielding materials with a surface area of approximately 139 m²/g at room temperature fishersci.caymdb.ca.
Another significant area of research is the production of high-purity this compound from waste aluminum dross. Aluminum dross, a hazardous byproduct of aluminum smelting, can be processed through a sustainable green approach involving soda-roasting, alkali leaching, and purification. This chemical recycling method not only allows for the efficient extraction of high-purity this compound compounds but also facilitates the effective disposal of toxic components present in the dross, thereby avoiding stockpiling and mitigating environmental risks easychem.org. This aligns with circular economy principles by converting waste into valuable resources atamanchemicals.comnih.gov.
Recycling and Reutilization of this compound-Based Materials and Industrial By-products
Recycling and reutilization are crucial for enhancing the sustainability of this compound and aluminum industries. These practices reduce the demand for virgin raw materials, conserve energy, and minimize waste generation.
The recycling of waste this compound powder, accumulated during industrial machining of ceramic green bodies, for the production of new ceramic materials is an active area of investigation. Studies indicate that incorporating up to 20% by dry weight of powdered waste this compound into ceramic samples, followed by conventional sintering, does not negatively impact the hardness or indentation fracture toughness of the final product. This demonstrates a direct positive environmental impact and potential economic benefits by reintroducing industrial by-products into the manufacturing cycle wikidata.org.
A major industrial byproduct with significant environmental implications is red mud, also known as bauxite (B576324) residue, generated in large quantities by the this compound industry. Red mud's high alkalinity and fine particle size pose serious threats to air, soil, and water quality if not managed properly. Research is focusing on strategies for reusing red mud to produce sustainable cement-based materials. Red mud can be successfully incorporated into concrete, mortar, bricks, and ceramic materials, serving as a partial replacement for cement, fly ash, and filler materials. Calcination of red mud at temperatures such as 900 °C and 1000 °C can transform its mineralogical composition, leading to improved physicochemical properties and enhanced compressive strength in blended cement pastes citeab.com.
The broader recycling of aluminum materials, which includes this compound as a key intermediate, offers substantial environmental advantages. Every ton of recycled aluminum can reduce carbon dioxide emissions by 0.8 tons, sulfur oxide emissions by 0.06 tons, save 10.5 tons of water, reduce solid material waste by 11 tons, and decrease liquid waste and slag disposal by 1.9 tons epa.gov. Advancements in aluminum recycling technologies, such as innovative sorting mechanisms (e.g., X-ray transmission and near-infrared sorting) and improved alloy separation techniques, are enhancing the efficiency and purity of recovered aluminum, further minimizing its environmental footprint and conserving resources wikipedia.org.
Life Cycle Assessment (LCA) and Environmental Impact Analysis in this compound Research
Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal nih.gov. In this compound research, LCA plays a critical role in identifying environmental hotspots and guiding the development of more sustainable production methods.
For instance, in primary aluminum production in China, aluminum electrolysis contributes approximately 64.33% to the total environmental impact, while this compound production accounts for about 33.09% nih.govwikidata.org. The thermal energy consumed during this compound refining (Bayer process) is responsible for up to one-third of the aluminum industry's total greenhouse gas emissions americanelements.com. Steam is identified as the greatest contributor to the environmental impact of this compound production by the Bayer process, accounting for over 35% of the impact nih.gov.
Research using LCA has highlighted that the type of fuel used in this compound production is a crucial factor in its environmental footprint. Studies suggest that electrifying heat-demanding processes and transitioning to renewable power sources could lead to significant reductions in CO₂-equivalent emissions, potentially up to 75.5% americanelements.com. LCA studies also help companies like Press Metal understand their process emissions and identify areas for improvement to minimize environmental impacts throughout their production lines, adhering to international standards such as ISO 14040 and 14044 wikipedia.org.
Table 1: Contribution to Environmental Impact in Primary Aluminum Production (China) nih.govwikidata.org
| Production Stage | Contribution to Total Environmental Impact (%) |
| Aluminum Electrolysis | 64.33 |
| This compound Production | 33.09 |
| Bauxite Mining | 2.58 |
This compound for Environmental Remediation Applications Research (e.g., adsorbents for pollutants)
Beyond its industrial applications, this compound is extensively researched for its potential in environmental remediation, particularly as an adsorbent for various pollutants. This compound-based materials are favored due to their unique surface properties, including high porosity, large surface area, excellent thermal stability, and cost-effectiveness wikipedia.orgfishersci.noamericanelements.comfishersci.ca.
This compound-based adsorbents have demonstrated efficacy in the decontamination of a wide range of organic and inorganic pollutants from wastewater streams. Research findings highlight their utility in removing:
Dyes: this compound and modified this compound have been successfully used to remove dyes like methylene (B1212753) blue and Rhodamine B (RhB) from aqueous solutions wikipedia.orgamericanelements.com. For example, carbon materials modified with this compound nanoparticles have shown an adsorption capacity of 234 mg/g for methylene blue removal wikipedia.org. SDS-modified nanothis compound achieved 100% removal efficiency for RhB under optimal conditions americanelements.com.
Heavy Metals: this compound nanoparticles have proven effective in removing heavy metal ions such as Zinc(II) (Zn²⁺) and Nickel(II) (Ni²⁺) from aqueous solutions. Maximum adsorption capacities of 1,047.83 mg/g for Zn(II) and significant removal for Ni(II) have been reported fishersci.no.
Pharmaceutical Compounds: this compound microspheres have shown strong adsorption capabilities for pharmaceutical contaminants like p-nitrophenol, with a maximum adsorption capacity of 217.4 mg/g americanelements.com. Ciprofloxacin is another pharmaceutical compound that this compound-based composites are being developed to remove fishersci.ca.
The porous character and high stability of this compound make it an ideal material for adsorption applications, offering high selectivity and low-cost processing wikipedia.orgfishersci.ca. Ongoing research continues to focus on developing and improving this compound-based adsorbent materials, including hybrid structures with carbon materials, to enhance their efficiency and broaden their applicability for various industrial and environmental challenges wikipedia.orgwikipedia.org.
Table 2: Examples of Pollutants Removed by this compound-Based Adsorbents wikipedia.orgfishersci.noamericanelements.com
| Pollutant Type | Specific Pollutant | Adsorption Capacity (mg/g) / Efficiency | Key Characteristics of this compound Adsorbent |
| Dyes | Methylene Blue | 234 | Carbon-alumina hybrid |
| Rhodamine B (RhB) | 165 (100% removal efficiency) | SDS-modified nanothis compound | |
| Heavy Metals | Zinc(II) (Zn²⁺) | 1,047.83 | This compound nanoparticles |
| Nickel(II) (Ni²⁺) | Effective removal | This compound nanoparticles | |
| Pharmaceutical Compounds | p-Nitrophenol | 217.4 | This compound microspheres |
Future Directions and Emerging Trends in Alumina Research
Integration of Alumina (B75360) with Advanced Manufacturing Technologies (e.g., AI-driven additive manufacturing)
The integration of this compound with advanced manufacturing technologies, particularly additive manufacturing (AM) or 3D printing, is revolutionizing the production of complex and high-performance components. This compound ceramics are vital in industries such as semiconductors, where they are used for circuit boards, etch, and deposition equipment due to their superior electrical insulation, thermal conductivity, strength, and durability aceprecisionceramics.co.uk. AM offers significant advantages over traditional manufacturing methods, including the ability to create intricate geometries, reduce material waste, and accelerate prototyping proquest.com.
Multi-functional and Smart this compound Systems
The inherent properties of this compound make it an excellent candidate for developing multi-functional and smart systems. Its high electrical insulation, thermal stability, and mechanical strength are crucial for advanced electronic devices eag.comnewayprecision.commarketresearchintellect.comkyocera.com. This compound substrates are widely employed in sensors and actuators, particularly in demanding environments such as industrial facilities and automotive systems preciseceramic.com. Their durability against high temperatures, moisture, and corrosive chemicals, coupled with their ability to provide a stable base, ensures long-term accuracy for various sensors, including those measuring temperature and pressure preciseceramic.com.
Porous this compound layers have been utilized for many years in humidity sensors, where the control of their pore structure, including diameter and distribution, is critical for optimizing sensor sensitivity and selectivity mostwiedzy.plindustrialphysics.com. Beyond traditional applications, ceramic-metal composite components, often incorporating this compound, are offering superior performance compared to plastic or glass in sensor technology, especially for ultra-high vacuum applications, due to their enhanced mechanical and thermal stability This compound.systems. Companies like this compound Systems GmbH are actively developing customized ceramic-metal solutions for diverse sensor technologies, including feedthroughs for medical implants, components for gas detectors, and sensors for aerospace applications This compound.systems. Innovations also include the development of superplastic this compound ceramics, which incorporate Zr₂O₃ particles to overcome the inherent low plasticity of conventional this compound, thereby broadening its application scope tecera.com.cn. The ongoing development of advanced this compound ceramic composites with improved performance characteristics is also a significant trend in wear-resistant linings archivemarketresearch.com.
Artificial Intelligence and Machine Learning in this compound Materials Design and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are transforming the design and optimization of this compound materials by enabling predictive modeling and reducing the need for extensive, time-consuming experimental trials pesjournal.netjresm.org. These computational approaches can accurately forecast various material properties based on processing parameters and material composition.
For instance, ML techniques have been successfully applied to predict the mechanical characteristics of this compound composites, such as hardness and yield strength, with high accuracy pesjournal.netjresm.org. Studies have shown that advanced ML models, like SRS-optimized long short-term memory (LSTME), can predict properties such as ultimate strength, yield strength, natural frequency, and damping ratio in Al-6061 aluminum alloy reinforced with this compound nanoparticles, achieving high R² values jresm.org. Furthermore, ML models are being used to estimate this compound agglomeration sizes in water-based nanofluids, considering factors like this compound concentration, ultrasonic time, power, frequency, temperature, surfactant type, and pH levels mdpi.com.
Grand Challenges and Opportunities in this compound Science and Engineering
Despite its widespread use and advantageous properties, this compound science and engineering face several grand challenges that also present significant opportunities for future development. A primary challenge lies in overcoming the intrinsic brittleness of this compound to improve its fracture toughness and bending strength, which currently limits its broader application in certain demanding scenarios researchgate.net. Other challenges include the relatively high cost of high-quality this compound, its delicate handling and maintenance requirements due to its brittle nature, and the need for specialized furnaces capable of maintaining uniformly high temperatures during processing moatcity.com.
From an industrial perspective, challenges for smelter-grade this compound include adapting to technological changes in this compound refineries and primary aluminum reduction plants, managing new entries into global this compound markets, and addressing variations in product quality such as fines content, sodium oxide content, and attrition index icsoba.org. These issues are often linked to refinery process operations, the type of bauxite (B576324) processed, and the design of the this compound refinery itself icsoba.org.
However, these challenges are fertile ground for innovation. Opportunities abound in pursuing continuous improvements through incremental changes and achieving significant advancements through innovative step changes icsoba.org. The global market for this compound ceramics is projected to experience robust growth, driven by increasing demand across diverse industries, including aerospace, electronics, medical, and chemical sectors archivemarketresearch.comechuck.net. This growth is further fueled by the rising adoption of this compound ceramic linings in demanding applications within mining, chemical processing, and power generation due to their durability and resistance to abrasion, corrosion, and high temperatures archivemarketresearch.com.
Key opportunities include the development of advanced this compound ceramic composites with enhanced performance characteristics, a growing emphasis on sustainable and environmentally friendly manufacturing processes, and increased investments in research and development aimed at improving the efficiency and lifespan of this compound-based materials archivemarketresearch.commarketresearchintellect.com. The nanotechnology revival is also opening new avenues, with research focusing on nano-sized aluminum oxide particles to further enhance mechanical strength and thermal resistance, thereby expanding this compound's relevance in high-performance applications ggsceramic.com.
Role of this compound in Quantum Technologies and Advanced Computing
This compound plays an increasingly critical role in the burgeoning fields of quantum technologies and advanced computing, primarily due to its exceptional electrical insulation, thermal conductivity, and mechanical stability aceprecisionceramics.co.ukeag.comnewayprecision.commarketresearchintellect.comkyocera.com. These properties make it an indispensable material for the foundational components of next-generation devices.
In semiconductor manufacturing, this compound substrates are crucial for circuit boards, etch and deposition equipment, and integrated circuits, where they ensure electrical safety by impeding current flow and manage heat generated by components aceprecisionceramics.co.ukeag.commarketresearchintellect.compreciseceramic.com. The demand for high-frequency and high-speed electronic components, driven by advancements in 5G communication and artificial intelligence, further underscores this compound's importance echuck.net.
For quantum computing, high-purity this compound is essential for fabricating qubits, the fundamental units of quantum information, and other critical quantum components, significantly enhancing their performance and reliability highpurityaluminum.comunipretec-ceramic.com. Aluminum, and consequently its oxide, is widely used in superconducting qubits, particularly in the creation of Josephson junctions and resonant cavities highpurityaluminum.comelkamehr.comalufinish.dearxiv.orgalcircle.com. These components rely on this compound's ability to become superconducting at cryogenic temperatures, allowing for lossless electrical current flow and the precise manipulation of quantum states highpurityaluminum.comalufinish.dealcircle.com. High-purity aluminum oxide thin films are also being investigated for their electrical transport and noise properties in quantum circuits atlasofscience.org.
This compound substrates provide the necessary electrical insulation and thermal stability for the sensitive circuitry found in quantum computers, effectively minimizing signal interference and facilitating efficient heat dissipation unipretec-ceramic.com. Furthermore, additive manufactured this compound is being explored for compact quantum technologies, such as atomic magnetometers and micro-optical benches, leveraging its electrical isolation and thermal stability for robust and miniaturized systems researchgate.netresearchgate.net. This compound's compatibility with existing quantum computing architectures also supports the integration of aluminum-based superconducting nanostrip single-photon detectors (SNSPDs) into quantum systems, paving the way for more complex and sophisticated chip-based devices for quantum information processing alcircle.com.
Q & A
Q. How do polymorphic phases of alumina influence its suitability for biomedical applications?
this compound exists in multiple phases (e.g., α, γ, θ), with α-Al₂O₃ being the most stable and widely used in biomedical scaffolds due to its high mechanical strength and corrosion resistance . Phase transitions depend on synthesis temperature (e.g., α-phase forms at ~1200°C from boehmite precursors) and impurities, which affect crystallinity and bioactivity. Researchers must characterize phases using XRD and correlate them with biocompatibility tests (e.g., cytotoxicity assays) to select optimal forms for bone repair .
Q. What factors determine the selection of this compound as an adsorbent in chromatographic separations?
this compound’s adsorption efficiency depends on its pH (acidic, neutral, or basic) and the target functional groups. Acidic this compound (pH ~4) binds carboxylic acids via ion-exchange, while basic this compound (pH ~10) interacts with amines. Neutral this compound is ideal for non-polar compounds. Methodologically, researchers should pre-treat this compound with solvents matching the sample’s polarity and validate separation using TLC or HPLC with controlled humidity to prevent hydroxyl group deactivation .
Q. How does sintering temperature affect the microstructure of this compound ceramics?
Sintering temperature directly impacts grain size and density. For example, at 1150°C, this compound with 7 wt% Ti additives forms a porous structure (density ~3.2 g/cm³), while 1200°C yields dense composites (density ~3.8 g/cm³) due to enhanced diffusion. Researchers should use SEM to analyze grain boundaries and mechanical testing (e.g., Vickers hardness) to optimize sintering protocols for applications like wear-resistant coatings .
Q. What experimental approaches are used to study this compound’s role in nanofluids?
this compound nanofluids require balancing thermal conductivity and viscosity. Researchers synthesize nanofluids via two-step methods (dispersing Al₂O₃ nanoparticles in base fluids) and characterize using rheometry (to assess Newtonian/non-Newtonian behavior) and laser flash analysis (for thermal conductivity). For engine coolants, optimal loading is ~4 vol%, as higher concentrations (>6 vol%) increase viscosity exponentially, reducing efficiency .
Q. How are this compound-based composites fabricated for enhanced mechanical properties?
Common methods include powder metallurgy (mixing Al₂O₃ with Ti or ZrO₂ powders) and spark plasma sintering (SPS). For example, 15 wt% Ti in Al₂O₃ improves fracture toughness by 40% via crack deflection. Researchers must optimize particle size distribution (e.g., using laser diffraction) and sintering parameters (e.g., pressure, dwell time) to minimize porosity .
Advanced Research Questions
Q. How can probabilistic-deterministic modeling optimize this compound production from high-silica ores?
Acid leaching of high-silica ores (e.g., kaolin) involves multi-stage process optimization. Researchers use factorial design to model variables like HCl concentration (20–30 wt%), leaching time (2–6 hrs), and temperature (80–120°C). Response surface methodology (RSM) identifies optimal conditions (e.g., 28 wt% HCl, 4 hrs, 110°C) for maximal Al³⁺ extraction (∼85%) while minimizing silica dissolution .
Q. What mechanisms govern this compound dissolution in cryolitic melts during aluminum electrolysis?
Dissolution kinetics depend on bath chemistry (e.g., AlF₃/NaF ratio) and temperature. Advanced studies employ high-temperature transparent cells with quartz crucibles to observe dissolution in real-time. For 500 kA cells, this compound concentration gradients form near the anode, requiring pulsed feeding to maintain 2–4 wt% Al₂O₃. Electrochemical impedance spectroscopy (EIS) quantifies diffusion coefficients (~10⁻⁵ cm²/s) .
Q. How do surface acid sites on γ-alumina influence catalytic activity?
DRFT-IR studies reveal γ-Al₂O₃ has three Lewis acid sites: weak (five-coordinate Al³⁺), medium (four-coordinate), and strong (three-coordinate). Pyridine adsorption shows hydrogen bonding with adjacent OH groups (e.g., type II₆₄ OH for weak sites). Catalytic testing (e.g., dehydration of alcohols) correlates activity with acid strength, where strong sites (dehydrated at 700°C) enhance reaction rates by 30% .
Q. What statistical frameworks optimize mechanostructural properties of this compound composites?
Taguchi design with ANOVA identifies critical factors: Ti content (49% significance), Al₂O₃ (45%), and sintering temperature (3%). For hydroxyapatite-Al₂O₃-Ti composites, a 7 wt% Al₂O₃, 15 wt% Ti, and 1200°C sintering maximize hardness (12.5 GPa) and fracture toughness (6.8 MPa·m¹/²). Confirmation runs must use Weibull analysis to validate reproducibility .
Q. How are this compound laminates engineered for high-temperature stability?
Laminates with alternating Al₂O₃ and SiC layers are fabricated via tape casting and co-sintering. Residual stress is minimized by matching thermal expansion coefficients (CTE) using finite element modeling (FEM). For example, a 10-layer laminate (CTE ~7.2 ×10⁻⁶/°C) withstands 1400°C with <0.5% warpage, validated via thermomechanical analysis (TMA) .
Methodological Notes
- Phase Characterization : Use Rietveld refinement (XRD) for quantitative phase analysis .
- Surface Analysis : Combine DRFT-IR with TEM-EDS to map acid sites and elemental distribution .
- Process Optimization : Employ RSM or Taguchi methods for multi-variable experiments .
- Industrial Translation : Scale laboratory findings using dimensionless numbers (e.g., Reynolds in electrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
